molecular formula C10H8F3N5 B1331757 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 3832-69-7

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B1331757
CAS No.: 3832-69-7
M. Wt: 255.2 g/mol
InChI Key: LVURQKNAXNXJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C10H8F3N5 and its molecular weight is 255.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVURQKNAXNXJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351612
Record name N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3832-69-7
Record name N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a robust synthetic pathway for 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is based on a two-step process starting from the readily available cyanuric chloride. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a sequential nucleophilic aromatic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different nucleophiles.

The overall synthetic scheme is as follows:

  • Step 1: Diamination of Cyanuric Chloride. Cyanuric chloride is first reacted with an excess of ammonia to yield the intermediate, 2-chloro-4,6-diamino-1,3,5-triazine.

  • Step 2: Arylamination. The remaining chlorine atom on the 2-chloro-4,6-diamino-1,3,5-triazine intermediate is then substituted by 3-(trifluoromethyl)aniline to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4,6-diamino-1,3,5-triazine

This procedure is adapted from established methods for the synthesis of the diamino-chloro-triazine intermediate.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Cyanuric chlorideC₃Cl₃N₃184.4110.0 g0.054
Ammonia (aqueous, 28-30%)NH₃17.03~30 mL~0.48
AcetoneC₃H₆O58.08200 mL-
WaterH₂O18.02As needed-

Procedure:

  • A solution of cyanuric chloride (10.0 g, 0.054 mol) in 150 mL of acetone is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Aqueous ammonia (28-30%, ~30 mL) is added dropwise to the stirred solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0-5 °C.

  • The white precipitate formed is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.

  • The product is then washed with a small amount of cold acetone.

  • The solid is dried in a vacuum oven at 60-70 °C to a constant weight to yield 2-chloro-4,6-diamino-1,3,5-triazine.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-chloro-4,6-diamino-1,3,5-triazineC₃H₄ClN₅145.555.0 g0.034
3-(Trifluoromethyl)anilineC₇H₆F₃N161.126.1 g (4.8 mL)0.038
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.246.7 g (9.0 mL)0.052
1,4-DioxaneC₄H₈O₂88.11100 mL-

Procedure:

  • A mixture of 2-chloro-4,6-diamino-1,3,5-triazine (5.0 g, 0.034 mol), 3-(trifluoromethyl)aniline (6.1 g, 0.038 mol), and N,N-diisopropylethylamine (6.7 g, 0.052 mol) in 100 mL of 1,4-dioxane is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to reflux (approximately 101 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by vacuum filtration.

  • The crude product is washed with water and then a small amount of diethyl ether.

  • Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or acetonitrile to afford pure this compound.

Expected Yield: 60-80%

Data Presentation

Table 1: Physicochemical Properties of the Final Product

PropertyValue
Molecular Formula C₁₀H₈F₃N₅
Molecular Weight 255.20 g/mol
Appearance White to off-white solid
Melting Point To be determined
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water.

Table 2: Summary of Synthetic Steps and Expected Yields

StepReactionStarting MaterialsProductExpected Yield
1DiaminationCyanuric chloride, Ammonia2-chloro-4,6-diamino-1,3,5-triazine85-95%
2Arylamination2-chloro-4,6-diamino-1,3,5-triazine, 3-(Trifluoromethyl)anilineThis compound60-80%

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product A Cyanuric Chloride D Step 1: Diamination A->D B Ammonia B->D C 3-(Trifluoromethyl)aniline E Step 2: Arylamination C->E F 2-chloro-4,6-diamino-1,3,5-triazine D->F G 2-N-[3-(trifluoromethyl)phenyl]- 1,3,5-triazine-2,4-diamine E->G F->E

Caption: Overall workflow for the synthesis of the target compound.

LogicalRelationship Start Start: Cyanuric Chloride Step1 Step 1: Reaction with Ammonia Start->Step1 Intermediate Intermediate: 2-chloro-4,6-diamino- 1,3,5-triazine Step1->Intermediate Step2 Step 2: Reaction with 3-(Trifluoromethyl)aniline Intermediate->Step2 End Final Product Step2->End

Caption: Logical progression of the two-step synthesis.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the trifluoromethylphenyl group and the amine protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the carbon atoms in the triazine ring, the trifluoromethylphenyl group, and the trifluoromethyl carbon.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A characteristic signal for the CF₃ group is expected.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 256.08.

  • Infrared (IR) Spectroscopy: The spectrum should show characteristic absorption bands for N-H stretching of the amino groups, C=N stretching of the triazine ring, and C-F stretching of the trifluoromethyl group.

  • Melting Point: A sharp melting point range will indicate the purity of the compound.

  • Elemental Analysis: The percentage composition of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values.

This technical guide outlines a feasible and scalable synthetic route to this compound. The use of readily available starting materials and well-established reaction types makes this approach suitable for laboratory-scale synthesis and further investigation in drug discovery and development programs.

An In-depth Technical Guide on the Chemical Properties of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,3,5-triazine-2,4-diamines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include, but are not limited to, anticancer, kinase inhibitory, antiviral, and antimicrobial properties. The 1,3,5-triazine core serves as a versatile scaffold for the introduction of various substituents, allowing for the fine-tuning of their physicochemical and pharmacological properties. The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. This guide provides a comprehensive overview of the plausible chemical properties, a representative synthetic protocol, and potential biological signaling pathways for the title compound, 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine.

Chemical Properties

The chemical properties of this compound can be inferred from related structures.

Structure and Physicochemical Properties (Predicted)
PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₈F₃N₅
Molecular Weight 267.20 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol.
pKa The triazine nitrogens and amino groups will exhibit basic properties.
Spectroscopic Data (Representative)

The following table summarizes expected spectroscopic data based on analysis of structurally similar compounds containing the N-[3-(trifluoromethyl)phenyl] moiety and the 1,3,5-triazine-2,4-diamine core.

Technique Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Key Features
¹H NMR Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm.NH₂ Protons: A broad singlet, typically in the range of δ 5.0-7.0 ppm.NH Proton: A singlet or broad singlet, potentially in the range of δ 8.0-10.0 ppm.
¹³C NMR Triazine Carbons: Signals in the range of δ 160-170 ppm.Aromatic Carbons: Signals in the range of δ 115-140 ppm.CF₃ Carbon: A quartet with a large coupling constant (JC-F) around δ 120-130 ppm.
¹⁹F NMR A singlet for the CF₃ group, with a chemical shift characteristic of an aryl trifluoromethyl group.
IR (cm⁻¹) N-H Stretching: 3200-3500 cm⁻¹ (may show multiple bands for NH₂ and NH).C=N Stretching (Triazine Ring): 1500-1650 cm⁻¹.C-F Stretching: 1100-1350 cm⁻¹ (strong absorptions).
Mass Spectrometry (MS) [M+H]⁺: Expected at m/z 268.08.

Note: The exact chemical shifts and coupling constants will be dependent on the solvent used and the final, purified structure.

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of 6-unsubstituted-N-aryl-1,3,5-triazine-2,4-diamines is the cyclocondensation of an appropriate arylbiguanide with a one-carbon unit source, such as triethyl orthoformate or formamidine acetate.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Reagent cluster_3 Product 3-Trifluoromethylaniline 3-(Trifluoromethyl)aniline Arylbiguanide 1-[3-(Trifluoromethyl)phenyl]biguanide 3-Trifluoromethylaniline->Arylbiguanide HCl, Heat Dicyandiamide Dicyandiamide Dicyandiamide->Arylbiguanide Target_Compound 2-N-[3-(Trifluoromethyl)phenyl]- 1,3,5-triazine-2,4-diamine Arylbiguanide->Target_Compound Base, Heat C1_Source Triethyl Orthoformate or Formamidine Acetate C1_Source->Target_Compound

Proposed synthesis of the target compound.
Representative Experimental Protocol: Synthesis of N-Phenyl-1,3,5-triazine-2,4-diamine

This protocol describes the synthesis of a closely related analogue and can be adapted for the target compound by substituting aniline with 3-(trifluoromethyl)aniline.

Step 1: Synthesis of 1-Phenylbiguanide Hydrochloride

  • To a stirred suspension of dicyandiamide (8.4 g, 0.1 mol) in water (50 mL), add aniline hydrochloride (12.95 g, 0.1 mol).

  • Heat the mixture to reflux for 4 hours, during which the solid dissolves.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated white solid by filtration, wash with cold water, and dry to afford 1-phenylbiguanide hydrochloride.

Step 2: Synthesis of N-Phenyl-1,3,5-triazine-2,4-diamine

  • To a solution of sodium methoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute methanol (50 mL), add 1-phenylbiguanide hydrochloride (21.3 g, 0.1 mol).

  • Add triethyl orthoformate (14.8 g, 0.1 mol) to the mixture.

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the mixture to room temperature and pour it into cold water (200 mL).

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield pure N-phenyl-1,3,5-triazine-2,4-diamine.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents. Column chromatography on silica gel may also be employed if necessary.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Melting point determination can be used to assess purity.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,5-triazine-2,4-diamine are well-documented as inhibitors of various protein kinases, which play crucial roles in cell signaling pathways that are often dysregulated in cancer.[1][2] The trifluoromethylphenyl moiety can enhance the inhibitory activity and selectivity of these compounds. Two of the most relevant signaling pathways that are often targeted by such inhibitors are the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triazine_Inhibitor 2-N-Aryl-1,3,5-triazine- 2,4-diamine Triazine_Inhibitor->PI3K Inhibition Triazine_Inhibitor->Akt Inhibition Triazine_Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Triazine_Inhibitor 2-N-Aryl-1,3,5-triazine- 2,4-diamine Triazine_Inhibitor->Raf Inhibition Triazine_Inhibitor->MEK Inhibition

Inhibition of the MAPK/ERK pathway.

Conclusion

While specific data for this compound is not extensively documented, this technical guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on established knowledge of analogous compounds. The representative experimental protocols and spectroscopic data serve as a valuable starting point for researchers. The potential of this compound as a kinase inhibitor targeting key cancer-related signaling pathways like PI3K/Akt/mTOR and MAPK/ERK warrants further investigation. Future studies should focus on the actual synthesis and in-depth biological characterization of this specific molecule to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of 2-N-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a plausible synthetic route for the compound 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine. Due to the absence of specific experimental data for this exact molecule in the cited literature, this document has been constructed using data from closely related analogues and established principles of organic spectroscopy and synthesis. The information herein is intended to serve as a robust reference for researchers working with similar chemical entities.

Chemical Structure

IUPAC Name: N2-(3-(Trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine Molecular Formula: C₁₀H₈F₃N₅ Molecular Weight: 267.20 g/mol Structure:

SynthesisWorkflow cluster_step1 Step 1: First Nucleophilic Substitution cluster_step2 Step 2: Second Nucleophilic Substitution start Cyanuric Chloride reagent1 3-(Trifluoromethyl)aniline Base (e.g., DIPEA) Solvent (e.g., THF) Low Temperature (0°C) intermediate 2-Chloro-4-amino-(3-trifluoromethylphenyl)-1,3,5-triazine start->intermediate Reaction reagent1->intermediate reagent2 Ammonia (aqueous or gas) Solvent (e.g., Dioxane) Elevated Temperature intermediate->reagent2 product This compound intermediate->product Reaction reagent2->product BiologicalScreening cluster_screening Biological Evaluation Workflow A Compound Synthesis and Purification B In vitro Primary Screening (e.g., Kinase Panel, Antiproliferative Assays) A->B C Hit Identification B->C D Dose-Response and IC₅₀ Determination C->D E Mechanism of Action Studies (e.g., Western Blot, Target Engagement) D->E F Lead Optimization E->F

NMR characterization of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive NMR Characterization of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

A thorough review of scientific literature and patent databases was conducted to compile a comprehensive technical guide on the Nuclear Magnetic Resonance (NMR) characterization of this compound. Despite extensive searches, specific experimental ¹H and ¹³C NMR data for this particular compound were not found in the available literature. This whitepaper summarizes the search methodology, discusses the general NMR characteristics of structurally related compounds, and provides a theoretical framework for the anticipated spectral features of the title compound. While quantitative experimental data and detailed protocols for this specific molecule are not available, this guide offers valuable insights for researchers working with similar chemical entities.

Introduction

This compound belongs to the class of substituted s-triazines, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide aimed to consolidate the existing NMR data for the title compound to serve as a core reference for researchers in the field.

Search Methodology

An exhaustive search was performed across multiple scientific databases, including Google Scholar, Scopus, and patent repositories. Search queries included: "", "¹H NMR and ¹³C NMR data of this compound", "synthesis and spectral analysis of this compound", and various related terms. While these searches yielded a significant number of publications on the synthesis and NMR analysis of other 1,3,5-triazine derivatives, no specific report on the complete NMR characterization of the title compound was identified.

General NMR Characteristics of N-Aryl-1,3,5-triazine-2,4-diamines

Although specific data for the target molecule is unavailable, analysis of related structures from the literature provides an understanding of the expected NMR spectral features.

¹H NMR Spectroscopy:

  • Triazine Ring Protons: Unsubstituted 1,3,5-triazine exhibits a singlet at approximately 9.2 ppm. In substituted diamino-s-triazines, this signal is absent.

  • Amino Protons (-NH₂ and -NH-): The chemical shifts of the amino protons can vary widely depending on the solvent, concentration, and temperature. They typically appear as broad singlets in the region of 5.0 to 9.0 ppm.

  • Aromatic Protons: The protons on the 3-(trifluoromethyl)phenyl ring are expected to show characteristic splitting patterns (doublets, triplets, and multiplets) in the aromatic region (typically 7.0-8.5 ppm). The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of the adjacent protons, generally shifting them downfield.

¹³C NMR Spectroscopy:

  • Triazine Ring Carbons: The carbon atoms of the 1,3,5-triazine ring are highly deshielded and typically resonate in the range of 160-175 ppm.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (110-150 ppm). The carbon attached to the trifluoromethyl group will show a quartet due to coupling with the fluorine atoms, and its chemical shift will be significantly affected. The trifluoromethyl carbon itself will appear as a quartet at around 120-130 ppm.

Predicted NMR Data for this compound

Based on the analysis of analogous compounds, a hypothetical set of NMR data is proposed. It is crucial to note that these are predicted values and have not been experimentally verified.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.0-8.2s (broad)-NH- (linking phenyl and triazine)
~7.8sH-2' (phenyl ring)
~7.6dH-6' (phenyl ring)
~7.4tH-5' (phenyl ring)
~7.3dH-4' (phenyl ring)
~6.0-6.5s (broad)-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168C-2, C-4, C-6 (triazine ring)
~140C-1' (phenyl ring)
~131 (q)C-3' (phenyl ring, coupled to -CF₃)
~129C-5' (phenyl ring)
~124 (q)-CF₃
~123C-6' (phenyl ring)
~120C-4' (phenyl ring)
~118C-2' (phenyl ring)

Standard Experimental Protocol for NMR Characterization of Triazine Derivatives

For researchers who synthesize this compound, the following general protocol for NMR analysis is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube to a final volume of 0.6-0.7 mL. DMSO-d₆ is often a good initial choice for polar, nitrogen-containing heterocyclic compounds.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength is recommended.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

  • Relaxation Delay: 2-5 seconds.

Visualization of the General Workflow

The following diagram illustrates a typical workflow for the NMR characterization of a novel synthetic compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Reporting Synthesis Compound Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep DataAcquisition NMR Data Acquisition (1H, 13C, optional 2D) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Verification SpectralAnalysis->StructureElucidation Reporting Reporting (Data Tables, Spectra Images) StructureElucidation->Reporting

Caption: General workflow for NMR characterization.

Conclusion

While a definitive experimental is not currently available in the public domain, this guide provides a comprehensive overview of the expected spectral properties based on analogous structures. The provided general experimental protocol and workflow can serve as a valuable resource for researchers aiming to synthesize and characterize this and other novel 1,3,5-triazine derivatives. The publication of experimentally obtained NMR data for the title compound would be a valuable contribution to the scientific community.

Mass Spectrometry Analysis of 2-N-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the compound 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine. Due to the limited availability of direct mass spectral data for this specific molecule, this document outlines a predictive analysis based on the known mass spectrometric behavior of structurally related compounds, including triazine derivatives and molecules containing the trifluoromethylphenyl moiety. The methodologies and expected fragmentation patterns detailed herein serve as a robust framework for researchers engaged in the characterization and quantification of this and similar compounds.

Predicted Mass Spectrometry Data

The quantitative data presented below is predicted based on the molecular structure of this compound and established fragmentation principles of analogous structures.

ParameterPredicted ValueDescription
Molecular Formula C₁₀H₈F₃N₅The elemental composition of the compound.
Molecular Weight 255.20 g/mol The calculated monoisotopic mass of the molecule.
Predicted Molecular Ion (M+) m/z 255The mass-to-charge ratio of the intact molecule after ionization.
Predicted Major Fragment Ions m/z 236, 186, 145, 110, 69Key fragment ions expected upon electron ionization, corresponding to specific neutral losses and structural cleavages.

Predicted Fragmentation Pathway

The proposed fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of the trifluoromethyl group, cleavage of the bond between the phenyl ring and the triazine nucleus, and fragmentation of the triazine ring itself.

A significant fragmentation pathway is expected to involve the cleavage of the C-N bond connecting the trifluoromethylphenyl group to the triazine ring. The stability of the triazine ring suggests that fragments retaining this core structure will be prominent. Additionally, the trifluoromethylphenyl cation is a stable fragment and is anticipated to be observed.

Fragmentation_Pathway M Molecular Ion (M+) m/z 255 F1 [M - F]+ m/z 236 M->F1 - F F2 [M - CF3]+ m/z 186 M->F2 - CF3 F3 [C7H4F3N]+ m/z 145 M->F3 Cleavage of N-C bond F4 [C3H4N5]+ m/z 110 M->F4 Cleavage of N-C bond

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following protocols are generalized methodologies for the mass spectrometry analysis of this compound and can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range for analysis.

  • Matrix Matching: For quantitative analysis in complex matrices (e.g., plasma, tissue extracts), prepare calibration standards and quality control samples in the same matrix to account for matrix effects.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is a suitable starting point for the separation of this moderately polar compound.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.

  • Flow Rate: A typical flow rate of 0.2-0.5 mL/min for HPLC or 0.4-0.8 mL/min for UHPLC.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is expected to be suitable for this compound containing multiple basic nitrogen atoms.

  • Data Acquisition: Full scan mode for initial characterization and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for non-volatile compounds, GC-MS analysis may be possible after derivatization.

  • Derivatization: Silylation of the amino groups may be necessary to increase volatility and thermal stability.

  • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection depending on the concentration.

  • Temperature Program: An optimized temperature ramp to ensure good separation and peak shape.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.[1]

  • Data Acquisition: Full scan mode to obtain the fragmentation pattern.

Experimental Workflow

The general workflow for the analysis of this compound by LC-MS is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Standard Preparation Standard Preparation Matrix Extraction (if applicable) Matrix Extraction (if applicable) Standard Preparation->Matrix Extraction (if applicable) Dilution Dilution Matrix Extraction (if applicable)->Dilution HPLC/UHPLC System HPLC/UHPLC System Dilution->HPLC/UHPLC System C18 Column C18 Column HPLC/UHPLC System->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source (+) ESI Source (+) Gradient Elution->ESI Source (+) Mass Analyzer Mass Analyzer ESI Source (+)->Mass Analyzer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Spectral Interpretation Spectral Interpretation Quantification->Spectral Interpretation

References

The Core Mechanism of Action of Trifluoromethylphenyl Triazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

Introduction

Trifluoromethylphenyl triazine compounds represent a burgeoning class of heterocyclic molecules with significant therapeutic potential, particularly in oncology. The unique combination of a triazine scaffold, known for its diverse biological activities, and the trifluoromethylphenyl group, which enhances metabolic stability and binding affinity, has led to the development of potent and selective inhibitors of key cellular signaling pathways. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds, focusing on their interaction with critical cancer-related signaling cascades. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Oncogenic Kinase Signaling

The primary mechanism of action for many biologically active trifluoromethylphenyl triazine compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. The electron-withdrawing nature of the trifluoromethyl group often plays a key role in the binding affinity of these compounds to their target kinases.[1] Extensive research has identified two major signaling pathways that are significantly modulated by this class of compounds: the PI3K/Akt/mTOR pathway and the EGFR signaling cascade.

Dual Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival.[2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[3]

These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR. This inhibition prevents the phosphorylation of downstream targets. Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn prevents the activation of Akt. Concurrently, inhibition of mTORC1 and mTORC2 disrupts the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to a shutdown of protein synthesis and cell cycle progression.[2] The net effect is a potent anti-proliferative and pro-apoptotic response in cancer cells.

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylphenyl triazine compounds.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK)

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Inhibition of the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[4] Overexpression or mutation of EGFR is common in many epithelial cancers, making it a well-established therapeutic target.[4] Certain trifluoromethylphenyl triazine derivatives have been shown to be potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[5]

These compounds bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[5] Molecular docking studies have revealed that these triazine derivatives can interact with key amino acid residues in the EGFR active site, such as Leu694, Lys721, and Asp831.[5] By blocking EGFR signaling, these compounds effectively halt the proliferative signals that drive tumor growth.

The following diagram illustrates the mechanism of EGFR inhibition.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR

Caption: Inhibition of the EGFR signaling cascade.

Induction of Apoptosis and Cell Cycle Arrest

A direct consequence of inhibiting the PI3K/Akt/mTOR and EGFR pathways is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. By suppressing pro-survival signals, trifluoromethylphenyl triazine compounds can shift the balance within cancer cells towards apoptosis. This is often evidenced by the increased expression of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3, -8, and -9), and decreased expression of anti-apoptotic proteins like Bcl-2.[3][6]

Furthermore, the inhibition of key cell cycle regulators downstream of these pathways can lead to cell cycle arrest, typically at the G1 phase.[3] This prevents cancer cells from progressing through the cell division cycle, thereby halting tumor growth.

Quantitative Data on Biological Activity

The anti-proliferative activity of trifluoromethylphenyl triazine derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize representative IC50 values for various compounds against different cancer cell lines and specific kinase isoforms.

Table 1: In Vitro Anti-proliferative Activity (IC50) of Triazine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6hHeLaCervical CancerNot Specified[3]
Compound 6hMCF-7Breast CancerNot Specified[3]
Compound 6hMDA-MB-231Breast CancerNot Specified[3]
Compound 6hHepG2Liver CancerNot Specified[3]
Compound 4fMCF-7Breast Cancer2.29[7]
Compound 4jMCF-7Breast Cancer5.53[7]
Compound 4kMCF-7Breast Cancer3.25[7]
Compound 5bMCF-7Breast Cancer4.12[7]
Compound 5cMCF-7Breast Cancer3.37[7]
Compound 6CAKI-1Renal CancerNot Specified (60.13% inhibition)
Compound 1dNot SpecifiedBreast CancerNot Specified[5]

Table 2: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Reference
Compound 6PI3Kγ6900
Wortmannin (Reference)PI3Kγ3190
Compound 1dEGFR-TK0.44[8]
PQR309PI3Kα33-708[9]
PQR309mTOR89[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of trifluoromethylphenyl triazine compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat cells with various concentrations of the trifluoromethylphenyl triazine compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[11][12]

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

The logical workflow for the MTT assay is depicted below.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with compounds and vehicle control incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Remove medium and solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate viability and IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for the MTT cell viability assay.

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This assay is used to measure the activity of PI3K enzymes and the inhibitory potential of compounds.[13]

  • Principle: The assay measures the production of PIP3 from PIP2 by PI3K. The detection system uses a competitive immunoassay format. A GST-tagged PH domain that binds to PIP3 is complexed with a Europium-labeled anti-GST antibody and biotinylated PIP3, which is bound to Streptavidin-Allophycocyanin (SA-APC). This complex generates a FRET signal. PIP3 produced by the enzyme competes with the biotinylated PIP3 for binding to the PH domain, leading to a decrease in the FRET signal.

  • Protocol:

    • Reaction Setup: In a 384-well plate, add the test compound or DMSO, the PI3K enzyme, and a lipid solution containing PIP2.

    • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for 30-60 minutes at room temperature.

    • Stop Reaction: Add a stop solution (e.g., EDTA) to chelate Mg2+ and halt the enzymatic reaction.

    • Detection: Add the detection mix containing the Europium-labeled antibody, GST-PH domain, biotin-PIP3, and SA-APC.

    • Incubation: Incubate for 2-4 hours at room temperature to allow the detection complex to form and equilibrate.

    • Measurement: Read the HTRF signal on a compatible plate reader, measuring emission at 665 nm (from APC) and 620 nm (from Europium).

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the percent inhibition and IC50 values for the test compounds.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[14]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[1]

  • Protocol:

    • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, etc.) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]

  • Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase have an intermediate DNA content.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[16]

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[16]

In Vivo Tumor Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.[18]

  • Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[19]

  • Protocol:

    • Cell Implantation: Inject a suspension of human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[20]

    • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the trifluoromethylphenyl triazine compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

    • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = (length x width²)/2).[20]

    • Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., a specific tumor volume, study duration, or signs of toxicity).

    • Analysis: At the end of the study, excise the tumors for weighing and further analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement in vivo.[3] Compare the tumor growth curves between the treated and control groups to determine efficacy.

Conclusion

Trifluoromethylphenyl triazine compounds have emerged as a promising class of targeted therapeutic agents, primarily exerting their anti-cancer effects through the potent inhibition of key oncogenic signaling pathways, namely the PI3K/Akt/mTOR and EGFR cascades. This inhibition disrupts fundamental cellular processes required for tumor growth and survival, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug developers to further investigate and harness the therapeutic potential of this important class of molecules. Future work will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their clinical utility.

References

The Multifaceted Biological Activities of 2,4-Diamino-1,3,5-Triazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diamino-1,3,5-triazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated and have shown promise as anticancer, antimicrobial, and antiviral agents. Their mechanism of action often involves the inhibition of key enzymes essential for cellular proliferation and survival. This technical guide provides an in-depth overview of the biological activities of 2,4-diamino-1,3,5-triazine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

A substantial body of research has demonstrated the potent anticancer properties of 2,4-diamino-1,3,5-triazine derivatives against a variety of human cancer cell lines. The primary mechanism underlying their anticancer effect is often attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1][2][3] Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, ultimately leading to the cessation of DNA replication and cell death.[1][3]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2,4-diamino-1,3,5-triazine derivatives has been evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency. The following tables summarize the IC50 values of selected derivatives against prominent cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2-[[4-(dimethylamino)phenyl]imino}\acetonitrile (19)MALME-3M (Melanoma)0.033[4]
4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine (11)DAN-G (Pancreatic)2.14[5]
A-427 (Lung)1.51[5]
LCLC-103H (Non-small cell lung)2.21[5]
SISO (Cervical)2.60[5]
RT-4 (Bladder)1.66[5]
N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4f)MDA-MB-231 (Breast)6.25[6]
6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4k)MDA-MB-231 (Breast)8.18[6]
Compound 97MCF-7 (Breast)0.77[7]
Compound 98MCF-7 (Breast)0.1[7]
Compound 99MDA-MB-231 (Breast)6.49[7]
Compound 102MDA-MB-231 (Breast)0.001[7]
Dihydrofolate Reductase (DHFR) Inhibition Pathway

The inhibition of DHFR by 2,4-diamino-1,3,5-triazine derivatives disrupts the folate cycle, a critical pathway for nucleotide biosynthesis.

DHFR_Inhibition_Pathway DHFR Inhibition by 2,4-Diamino-1,3,5-Triazine Derivatives cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate Thymidylate Synthesis (dTMP) THF->Thymidylate Purine Purine Synthesis (ATP, GTP) THF->Purine NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Triazine 2,4-Diamino-1,3,5-Triazine Derivative Triazine->DHFR Inhibition DNA DNA Replication Thymidylate->DNA Purine->DNA

Caption: DHFR inhibition by 2,4-diamino-1,3,5-triazine derivatives.

Antimicrobial Activity

2,4-Diamino-1,3,5-triazine derivatives have also demonstrated significant activity against a range of pathogenic bacteria. Similar to their anticancer mechanism, the antimicrobial action of these compounds is often linked to the inhibition of bacterial DHFR, an enzyme that is structurally distinct from its human counterpart, allowing for selective toxicity.[8]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 9Bacillus cereus3.91[9]
Compound 5Bacillus cereus7.81[9]
Compound 7Bacillus cereus15.6[9]
Compound 5Staphylococcus aureus15.6[9]
Compound 9Staphylococcus aureus3.91[9]
Compound 4Escherichia coli3.91[9]
Compound 5Escherichia coli1.95[9]
Compound 9Escherichia coli1.95[9]
Compound 5Enterobacter cloacae3.91 - 15.6[9]
Compound 7Enterobacter cloacae3.91 - 15.6[9]
Compound 10Enterobacter cloacae3.91 - 15.6[9]
Compound 10Staphylococcus aureusComparable to Ampicillin[10]
Compound 13Escherichia coliComparable to Ampicillin[10]

Antiviral Activity

The antiviral potential of 2,4-diamino-1,3,5-triazine derivatives has been explored against various viruses, including Herpes Simplex Virus type 1 (HSV-1) and Potato Virus Y (PVY). The mechanisms of antiviral action can be diverse and may involve inhibition of viral entry, replication, or other essential viral processes.

Quantitative Antiviral Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusEC50 (µM or µg/mL)Reference
C3-symmetrical trialkoxy-TAZ derivative 4bbbHerpes Simplex Virus type 1 (HSV-1)IC50/EC50=256.6[11]
Compound C9Potato Virus Y (PVY)108 µg/mL[12]
Compound C32Potato Virus Y (PVY)85 µg/mL[12]
Compound C34Potato Virus Y (PVY)83 µg/mL[12]
Compound C35Potato Virus Y (PVY)89 µg/mL[12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Harvest Harvest and count cells Seed Seed cells in 96-well plate (e.g., 5x10^3 cells/well) Harvest->Seed Incubate1 Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Prepare_compounds Prepare serial dilutions of 2,4-diamino-1,3,5-triazine derivatives Incubate1->Prepare_compounds Add_compounds Add compounds to wells Prepare_compounds->Add_compounds Incubate2 Incubate for 48-72h Add_compounds->Incubate2 Add_MTT Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_IC50 Calculate IC50 values Measure_absorbance->Calculate_IC50

Caption: MTT assay workflow for evaluating anticancer activity.

Detailed Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[13][14]

  • Compound Treatment: The cells are then treated with various concentrations of the 2,4-diamino-1,3,5-triazine derivatives for 48-72 hours.[13]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[14][15]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16]

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Agar Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Detailed Protocol:

  • Media Preparation: Mueller-Hinton agar is prepared and sterilized.[17]

  • Inoculation: A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of the agar plate.

  • Well Creation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A specific volume of the 2,4-diamino-1,3,5-triazine derivative solution at different concentrations is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of antiviral compounds.[18][19]

Detailed Protocol:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[18]

  • Virus and Compound Incubation: The virus is pre-incubated with various concentrations of the 2,4-diamino-1,3,5-triazine derivative.[19]

  • Infection: The cell monolayers are infected with the virus-compound mixture.[20]

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.[20]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).[18]

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.[21]

  • EC50 Calculation: The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[22]

Structure-Activity Relationships (SAR)

The biological activity of 2,4-diamino-1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.[23]

Caption: Key structure-activity relationships for 2,4-diamino-1,3,5-triazine derivatives.

References

Preliminary Investigation of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary technical overview of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, a small molecule belonging to the versatile 1,3,5-triazine class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this paper extrapolates its potential chemical synthesis, biological activity, and mechanism of action based on extensive research of structurally analogous compounds. The 1,3,5-triazine scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This whitepaper aims to serve as a foundational resource for researchers interested in the exploration and development of this and related compounds.

Introduction

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The versatility of the triazine ring allows for substitutions at its 2, 4, and 6 positions, enabling the fine-tuning of physicochemical properties and biological activities. The diamino-1,3,5-triazine substructure, in particular, has been extensively investigated, leading to the discovery of potent inhibitors of various enzymes, including protein kinases.[3][4] The introduction of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This paper focuses on the preliminary investigation of this compound, a compound that combines these key structural features.

Chemical Synthesis

While a specific protocol for the synthesis of this compound has not been identified in the reviewed literature, several general methods for the preparation of N-aryl-1,3,5-triazine-2,4-diamines are well-documented. A plausible and efficient approach involves the condensation of a corresponding biguanide with an ester or a related carbonyl compound.[3][5]

Proposed Synthetic Pathway

A likely synthetic route to the target compound would involve a two-step process:

  • Formation of the Biguanide Intermediate: Reaction of 3-(trifluoromethyl)aniline with dicyandiamide in the presence of a catalyst, such as hydrochloric acid, would yield N-[3-(trifluoromethyl)phenyl]biguanide. This reaction can often be facilitated by microwave irradiation to reduce reaction times and improve yields.[3]

  • Cyclization to the Triazine Core: The resulting biguanide can then be cyclized with a suitable reagent, such as an ester, in the presence of a base like sodium methoxide to form the 1,3,5-triazine ring.[3][6]

A one-pot, microwave-assisted, three-component reaction of cyanoguanidine, an appropriate aldehyde, and 3-(trifluoromethyl)aniline could also be a viable and efficient alternative for the synthesis of the target compound or its derivatives.[7]

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of N-aryl-1,3,5-triazine-2,4-diamines based on established methods.[3][6]

Step 1: Synthesis of N-[3-(trifluoromethyl)phenyl]biguanide hydrochloride

To a solution of 3-(trifluoromethyl)aniline (1 eq.) and dicyandiamide (1 eq.) in a suitable solvent like 2-propanol, concentrated hydrochloric acid (1.1 eq.) is added. The mixture is heated under reflux for 4-6 hours. Upon cooling, the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the biguanide hydrochloride salt.

Step 2: Synthesis of this compound

The N-[3-(trifluoromethyl)phenyl]biguanide hydrochloride (1 eq.) is suspended in an anhydrous alcohol, such as methanol. A solution of sodium methoxide in methanol (2-3 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. An appropriate ester (e.g., methyl formate, 1.2 eq.) is then added, and the reaction mixture is heated under reflux for 6-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Potential Biological Activity and Mechanism of Action

Derivatives of 2,4-diamino-1,3,5-triazine are known to exhibit a broad spectrum of biological activities, with a significant number of analogues demonstrating potent anticancer properties.[8][9] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[3][10]

Kinase Inhibition

Several studies have highlighted the potential of 2,4-diamino-1,3,5-triazine derivatives as inhibitors of various protein kinases. For instance, certain derivatives have shown inhibitory activity against PIM1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[3][4]

PI3K/mTOR Pathway Inhibition

A significant body of evidence suggests that the 1,3,5-triazine scaffold is a promising starting point for the development of inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[11][12][13] This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, proliferation, and survival.[14][15] The inhibition of both PI3K and mTOR can be a particularly effective anticancer strategy. It is plausible that this compound could also exhibit inhibitory activity against this critical signaling cascade.

Data Presentation

As no specific quantitative data for the title compound is available, the following table summarizes the biological activity of structurally related N-aryl-1,3,5-triazine-2,4-diamines to provide a comparative context.

Compound IDStructureBiological TargetActivity (IC50/GI50)Reference
Analog 1 N2-(4-Fluorophenyl)-6-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamineAnticancer (Cell-based)Not specified[7]
Analog 2 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrileMelanoma MALME-3M cellsGI50 = 3.3 x 10-8 M[8]
Analog 3 6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-1,3,5-triazine-2,4-diaminePIM1 KinaseIC50 = 1.18 µg/mL[3][4]

Table 1: Biological Activity of Structurally Related 2,4-Diamino-1,3,5-Triazine Derivatives

Visualizations

Proposed Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Biguanide Formation cluster_step2 Step 2: Triazine Cyclization Aniline 3-(Trifluoromethyl)aniline Biguanide N-[3-(trifluoromethyl)phenyl]biguanide Aniline->Biguanide HCl, Heat Dicyandiamide Dicyandiamide Dicyandiamide->Biguanide Triazine 2-N-[3-(trifluoromethyl)phenyl]- 1,3,5-triazine-2,4-diamine Biguanide->Triazine Base (e.g., NaOMe), Heat Ester Ester (e.g., Methyl Formate) Ester->Triazine

Caption: Proposed two-step synthesis of the target compound.

Hypothetical Signaling Pathway Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-N-[3-(trifluoromethyl)phenyl]- 1,3,5-triazine-2,4-diamine Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Hypothetical inhibition of the PI3K/mTOR pathway.

Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential for significant biological activity. Based on the extensive literature on related 2,4-diamino-1,3,5-triazine derivatives, it is hypothesized that this compound could be synthesized through established chemical routes and may exhibit potent inhibitory effects on key cellular signaling pathways, such as the PI3K/mTOR cascade, which are implicated in cancer and other diseases. This whitepaper provides a foundational framework to guide future experimental investigations into the synthesis, characterization, and biological evaluation of this promising compound. Further research is warranted to elucidate its precise biological targets and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the 1,3,5-triazine class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The presence of the trifluoromethylphenyl group suggests potential utility as a kinase inhibitor, a common feature in modern targeted therapies.[4][5] These application notes provide an overview of the potential applications of this compound and detailed protocols for its investigation.

Physicochemical Properties & Synthesis

Table 1: General Physicochemical Properties of 2,4-Diamino-1,3,5-triazine Derivatives

PropertyValueReference
Molecular FormulaC10H8F3N5N/A
Molecular Weight267.20 g/mol N/A
AppearanceTypically a powder[6]
Melting PointVaries, often >200 °C[6]
SolubilityGenerally soluble in organic solvents like DMSO and methanol[7]

A common synthetic route for similar 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffolds involves a one-pot, microwave-assisted, three-component reaction.[8]

Potential Biological Activities & Signaling Pathways

Derivatives of 1,3,5-triazine have been shown to target various biological pathways, with a significant focus on cancer-related signaling.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of 2,4-diamino-1,3,5-triazine derivatives against a range of cancer cell lines.[8][9][10] A key mechanism of action for many of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[11]

Table 2: Examples of Anticancer Activity of Similar 1,3,5-Triazine Derivatives

Compound ClassCell LineActivity MetricValueReference
2,4-diamino-1,3,5-triazine derivativesMelanoma (MALME-3M)GI503.3 x 10⁻⁸ M[9]
6,N2-diaryl-1,3,5-triazine-2,4-diaminesBreast Cancer (MDA-MB231)Growth InhibitionActive[8]
Morpholine-functionalized 1,3,5-triazinesColorectal Cancer (SW480)IC505.85 µM[12]
Novel 1,3,5-triazine derivativesCervical Cancer (HeLa)IC50Potent Inhibition[11]
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its aberrant activation is a hallmark of many cancers. Certain 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[4][11]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Activation Triazine 2-N-[3-(trifluoromethyl)phenyl] -1,3,5-triazine-2,4-diamine Triazine->PI3K Inhibition Triazine->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine compounds.

Experimental Protocols

The following are generalized protocols based on methodologies reported for similar 1,3,5-triazine derivatives. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Antiproliferation Assay (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the in vitro MTT antiproliferation assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.[13]

Methodology:

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., PI3Kα), the substrate (e.g., PIP2), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, indicating pathway inhibition.[11]

Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the compound for a specified time. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Studies

For compounds showing promising in vitro activity, in vivo evaluation in animal models is a critical next step.

Tumor Xenograft Mouse Model

This model assesses the antitumor efficacy of the compound in a living organism.[11]

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., HeLa) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a set schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to evaluate the compound's efficacy.

Safety and Toxicity

Preliminary toxicity assessment is crucial in the early stages of drug development.

In Vitro Cytotoxicity in Non-Cancerous Cells

This assay determines the compound's toxicity towards healthy cells.[3]

Methodology:

  • Perform an MTT assay as described in section 4.1, but use non-cancerous cell lines such as human liver cells (HepG2) or neuroblastoma cells (SH-SY5Y).[3] A high IC50 value in these cells compared to cancer cells indicates selectivity.

Conclusion

This compound represents a promising scaffold for the development of targeted therapies, particularly in oncology. The provided protocols offer a foundational framework for researchers to investigate its biological activities and mechanism of action. Further studies, including comprehensive structure-activity relationship (SAR) analysis and advanced in vivo models, will be essential to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: In Vitro Kinase Assay for Triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating potent inhibitory activity against a variety of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and metabolic disorders. Consequently, the development of selective and potent kinase inhibitors is a primary focus of modern drug discovery. These application notes provide a detailed protocol for an in vitro kinase assay tailored for the evaluation of triazine-based inhibitors, along with representative data and pathway diagrams to facilitate research and development in this area.

Data Presentation: Efficacy of Triazine-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of several triazine-based compounds against key kinases implicated in oncogenic signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 13gPI3Kα525[1]
Compound 13gmTOR48[1]
Compound 4fEGFR61[2]
ZSTK-474PI3Kα8.6[3]
PKI-587PI3Kα0.4[]
PKI-587mTOR1.6[]
OSI-027mTORC122[5]
OSI-027mTORC265[5]
Compound 13cEGFR (MCF-7)8040[6]
Compound S1mTOR- (IC50 on cell lines: 8.37 µM on MCF-7, 10.61 µM on HL-60)[7]
Compound 13PI3Kα1.2[3]

Experimental Protocols: In Vitro Kinase Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 values of triazine-based inhibitors. This method measures the amount of ATP remaining in the reaction after phosphorylation, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant human kinase (e.g., EGFR, PI3Kα, mTOR)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP) of high purity

  • Kinase assay buffer (e.g., HEPES-based buffer containing MgCl₂, DTT, and BSA)

  • Triazine-based test compounds dissolved in dimethyl sulfoxide (DMSO)

  • A known potent inhibitor for the target kinase (positive control)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and sterile, nuclease-free pipette tips

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the triazine-based test compounds in 100% DMSO. A typical starting concentration is 10 mM. Subsequently, dilute these DMSO stocks into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer to each well.

  • Reaction Initiation: To initiate the kinase reaction, add 5 µL of ATP solution (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase being tested.

  • Incubation: Gently mix the plate and incubate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Signal Detection:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add 20 µL of the luminescence-based ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP consumed, and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context and execution of these experiments, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Dispense_Compound Dispense Compound to Plate Compound_Prep->Dispense_Compound Kinase_Substrate_Mix Kinase/Substrate Mixture Add_Kinase_Substrate Add Kinase/Substrate Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Initiate_Reaction Initiate with ATP ATP_Solution->Initiate_Reaction Dispense_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Luminescence Reagent Incubate->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Triazine_PI3K Triazine Inhibitors (e.g., ZSTK-474) Triazine_PI3K->PI3K Triazine_mTOR Triazine Inhibitors (e.g., OSI-027) Triazine_mTOR->mTORC1 EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K_path PI3K/Akt Pathway Dimerization->PI3K_path Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription PI3K_path->Transcription Triazine_EGFR Triazine Inhibitors (e.g., Compound 4f) Triazine_EGFR->EGFR

References

Application Note: Characterization of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (Iriginib) as a Pan-FGFR Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, also known as Iriginib, is a potent small molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The FGF/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway through gene amplification, mutations, or fusions is implicated in the progression of numerous cancers, making FGFRs significant therapeutic targets.[2] Iriginib exerts its biological effect by inhibiting the kinase activity of FGFRs, which in turn blocks the activation of major downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[3][4] This document provides detailed protocols for characterizing the cellular activity of Iriginib using a cell proliferation assay and a target-specific FGFR phosphorylation assay.

Mechanism of Action: FGFR Signaling Inhibition

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] This activation initiates a signaling cascade by recruiting adapter proteins like FRS2, which leads to the activation of downstream pathways crucial for cell growth and survival.[4] Iriginib functions by competing with ATP for the binding site in the FGFR kinase domain, thereby preventing receptor phosphorylation and blocking all subsequent downstream signaling events.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Iriginib Iriginib (Compound of Interest) Iriginib->FGFR Inhibition

Figure 1: Iriginib inhibits the FGFR signaling pathway.

Protocol 1: Cell Proliferation Assay (IC50 Determination)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Iriginib by measuring its effect on the proliferation of an FGFR-dependent cancer cell line.

Experimental Workflow

Proliferation_Workflow cluster_workflow Proliferation Assay Workflow A 1. Seed Cells (e.g., SNU-16 in 96-well plate) B 2. Compound Treatment (Serial dilution of Iriginib) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., WST-8, CellTiter-Glo®) C->D E 5. Measure Signal (Absorbance/Luminescence) D->E F 6. Data Analysis (Calculate IC50) E->F Phospho_Workflow cluster_pflow FGFR Phosphorylation Assay Workflow A 1. Seed & Starve Cells (Reduce basal signaling) B 2. Inhibitor Pre-treatment (Iriginib incubation) A->B C 3. Ligand Stimulation (e.g., FGF2 to induce phosphorylation) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. Western Blot (Probe for p-FGFR & Total FGFR) D->E F 6. Densitometry & Analysis E->F

References

Application of Trifluoromethylphenyl Triazines in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenyl triazines are a promising class of heterocyclic compounds that have garnered significant attention in the field of oncology. The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the parent molecule, making these compounds attractive candidates for drug development. This document provides a comprehensive overview of the application of trifluoromethylphenyl triazines in cancer research, including their synthesis, in vitro evaluation, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative trifluoromethylphenyl triazine derivatives and related compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparison of their cytotoxic potential.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 1 A549Lung Cancer9.61[1]
MCF-7Breast Cancer22.68[1]
Compound 2 A549Lung Cancer39.70[1]
MCF-7Breast Cancer12.88[1]
Compound 3 MDA-MB-231Breast Cancer6.25[2]
HeLaCervical Cancer>50[2]
A498Kidney Cancer>50[2]
Compound 4 MDA-MB-231Breast Cancer8.18[2]
HeLaCervical Cancer>50[2]
A498Kidney Cancer>50[2]
Compound 5 C32Melanoma24.4
A375Melanoma25.4
DU145Prostate CancerNot Specified
MCF-7/WTBreast CancerNot Specified

Signaling Pathways and Mechanisms of Action

Trifluoromethylphenyl triazines often exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. The two primary pathways implicated are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[3] Trifluoromethylphenyl triazines can act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K Triazine Trifluoromethylphenyl Triazine Triazine->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Triazine Trifluoromethylphenyl Triazine Triazine->PI3K Inhibition PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis inhibits Synthesis_Workflow Start Cyanuric Chloride Step1 React with Trifluoromethylaniline (0°C to RT) Start->Step1 Intermediate Monosubstituted Triazine Step1->Intermediate Step2 React with Second Nucleophile (0°C to RT) Intermediate->Step2 Product Disubstituted Trifluoromethylphenyl Triazine Step2->Product Purify Purification (Column Chromatography) Product->Purify Final Final Product Purify->Final MTT_Workflow Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance Solubilize->Read

References

Application Notes and Protocols for 2,4-Diamino-1,3,5-triazines as Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-diamino-1,3,5-triazine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable antiviral properties. This document provides a comprehensive overview of their application as antiviral agents, focusing on their efficacy against various viruses, particularly Herpes Simplex Virus Type 1 (HSV-1). Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, along with a summary of their structure-activity relationships (SAR) and a discussion of their potential mechanisms of action.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of various 2,4-diamino-1,3,5-triazine derivatives are summarized in the tables below. These data have been compiled from multiple studies to facilitate a comparative analysis of the compounds' performance.

Table 1: Antiviral Activity of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives against Herpes Simplex Virus Type 1 (HSV-1)

Compound IDStructure/Substitution PatternEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Virus StrainCell LineReference
4bbbC₃-symmetrical trialkoxy0.78>200>256.4HSV-1Vero[1]
7ggpCₛ-symmetrical alkoxy-amino15.6>200>12.8HSV-1Vero[1]
6dppCₛ-symmetrical alkoxy-amino20.9>200>9.6HSV-1Vero[1]
6sCₛ-symmetrical tri-aliphatic alkylamino5.4>200>37.0HSV-1Vero[2]

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.

Table 2: Antiviral Activity of 1,3,5-Triazine Derivatives against Potato Virus Y (PVY)

Compound IDStructure/Substitution PatternCurative Activity (%)Protective Activity (%)Inactivation Activity (%)Positive ControlReference
C35Piperazine-substituted 1,3,5-triazine53.3 ± 2.556.9 ± 1.585.8 ± 4.4Ningnanmycin[3]

Experimental Protocols

Protocol 1: General Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines

This protocol describes a general method for synthesizing trisubstituted 1,3,5-triazine derivatives starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[2]

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (1)

  • Appropriate nucleophiles (alcohols, amines, etc.)

  • Dry solvents (e.g., Tetrahydrofuran (THF), Acetonitrile (CH₃CN))

  • Base (e.g., N,N-diisopropylethylamine (DIPEA))

  • Stirring apparatus

  • Reaction vessel with inert atmosphere capabilities (e.g., N₂)

  • Temperature control system (e.g., ice bath, heating mantle)

  • Flash chromatography system for purification

  • Analytical equipment for characterization (NMR, Mass Spectrometry)

Procedure:

  • First Substitution: Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a dry solvent (e.g., THF) under an inert atmosphere (N₂). Cool the solution to 0°C using an ice bath.

  • Add the first nucleophile (1 equivalent) and a base (e.g., DIPEA, 1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Second Substitution: To the same reaction mixture, add the second nucleophile (1 equivalent) and additional base. The reaction temperature may be increased (e.g., to room temperature or heated) depending on the reactivity of the nucleophile.

  • Stir the reaction mixture for a specified time (e.g., 12-24 hours) until the desired disubstituted product is formed, as indicated by TLC.

  • Third Substitution: Introduce the third nucleophile (1 equivalent) and base to the reaction mixture. The reaction may require heating to drive it to completion.

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system to obtain the pure trisubstituted 1,3,5-triazine derivative.

  • Characterize the final product using NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Plaque Reduction Assay for Anti-HSV-1 Activity

This protocol details the procedure for determining the antiviral activity of the synthesized compounds against HSV-1 using a plaque reduction assay.[4]

Materials:

  • Vero cells (African green monkey kidney epithelial cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Overlay medium (e.g., DMEM containing 1.2% methylcellulose)

  • Crystal violet staining solution (0.5% in 20% ethanol)

  • 96-well or 24-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well or 24-well plates at a density that will form a confluent monolayer overnight (e.g., 1 x 10⁵ cells/well for a 24-well plate). Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Treatment: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing various concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until clear plaques are visible in the virus control wells.

  • Staining: Remove the overlay medium and fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. The percentage of inhibition is calculated using the formula: [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100.

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀) is determined by plotting the percentage of inhibition against the compound concentration and using regression analysis.

Protocol 3: MTT Assay for Cytotoxicity

This protocol describes the MTT assay to evaluate the cytotoxicity of the test compounds on Vero cells.

Materials:

  • Vero cells

  • DMEM supplemented with FBS and antibiotics

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Treatment: Remove the growth medium and add 100 µL of fresh medium containing serial dilutions of the test compounds to the wells. Include a cell control (medium only) and a solvent control.

  • Incubation: Incubate the plate for 48-72 hours (to match the duration of the antiviral assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The percentage of cell viability is calculated relative to the cell control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.

Mandatory Visualizations

Logical Relationship: Drug Discovery Workflow

DrugDiscoveryWorkflow start Start: Identify Lead Scaffold (2,4-Diamino-1,3,5-triazine) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity antiviral Antiviral Screening (Plaque Reduction Assay) purification->antiviral sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antiviral->sar mechanism Mechanism of Action Studies sar->mechanism lead_opt Lead Optimization sar->lead_opt mechanism->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Studies lead_opt->preclinical PlaqueReductionWorkflow seed_cells 1. Seed Vero Cells in 24-well plate incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate1 infect 3. Infect with HSV-1 (MOI=0.1, 1 hr) incubate1->infect wash 4. Remove Inoculum & Wash with PBS infect->wash treat 5. Add Overlay Medium with Test Compounds wash->treat incubate2 6. Incubate for 48-72 hrs treat->incubate2 fix_stain 7. Fix with Formalin & Stain with Crystal Violet incubate2->fix_stain count 8. Wash, Dry & Count Plaques fix_stain->count analyze 9. Calculate % Inhibition & Determine EC₅₀ count->analyze MechanismOfAction virus HSV-1 Virion attachment Attachment & Entry virus->attachment uncoating Uncoating attachment->uncoating viral_dna Viral DNA uncoating->viral_dna replication DNA Replication viral_dna->replication transcription Transcription & Translation viral_dna->transcription host_cell Host Cell dna_poly Viral DNA Polymerase dna_poly->replication replication->transcription assembly Virion Assembly & Egress replication->assembly proteins Viral Proteins transcription->proteins proteins->assembly new_virion New Virions assembly->new_virion triazine 2,4-Diamino-1,3,5-triazine Derivative triazine->dna_poly Inhibition triazine->transcription Potential Interference

References

Application Notes & Protocols: High-Throughput Screening of 2-N-phenyl-1,3,5-triazine-2,4-diamine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3] Specifically, 2-N-phenyl-1,3,5-triazine-2,4-diamine libraries have garnered significant interest as a source of potent inhibitors for various protein kinases.[4][5] Protein kinases are a critical class of enzymes that regulate numerous cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[5][6]

High-throughput screening (HTS) of combinatorial libraries based on the triazine scaffold allows for the rapid identification of hit compounds that can be optimized into lead candidates for drug development.[5][7] These application notes provide detailed protocols for the synthesis of a 2-N-phenyl-1,3,5-triazine-2,4-diamine library, a primary biochemical HTS assay for kinase inhibitors, and a secondary cell-based assay for hit validation.

Target Signaling Pathway: PI3K/mTOR

The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention.[8] Certain 1,3,5-triazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[8][9]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP2 Phosphorylates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits Inhibitor Triazine Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by triazine compounds.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel kinase inhibitors from a triazine library follows a multi-step process. The workflow begins with the synthesis of the compound library, followed by a primary screen to identify initial hits. These hits are then subjected to secondary assays to confirm their activity and evaluate cellular effects, ultimately leading to the identification of lead compounds for further development.

HTS_Workflow cluster_0 Library Preparation cluster_1 Screening & Hit Identification cluster_2 Hit Validation & Lead Generation Synthesis 1. Library Synthesis (Microwave-Assisted) QC 2. Quality Control (NMR, LC-MS) Synthesis->QC Plating 3. Assay-Ready Plate Preparation QC->Plating Primary 4. Primary HTS (Biochemical Kinase Assay) Plating->Primary Data1 5. Data Analysis (IC50 Determination) Primary->Data1 Hits 6. Hit Selection Data1->Hits Secondary 7. Secondary Screening (Cell-Based Assays) Hits->Secondary SAR 8. SAR Studies Secondary->SAR Leads 9. Lead Compounds SAR->Leads

Caption: General experimental workflow for HTS of a triazine library for kinase inhibitors.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of a 6,N²-Diaryl-1,3,5-triazine-2,4-diamine Library

This protocol describes a one-pot, three-component synthesis suitable for generating a diverse library of triazine derivatives.[9][10]

Materials:

  • Cyanoguanidine

  • Substituted aromatic aldehydes

  • Substituted arylamines

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH) solution

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave process vial, combine cyanoguanidine (1.0 eq), a selected aromatic aldehyde (1.0 eq), and a selected arylamine (1.0 eq) in ethanol.

  • Add concentrated HCl (2.0 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a defined time (e.g., 15-30 minutes).[9]

  • After cooling to room temperature, add a basic solution (e.g., 2M NaOH) to the reaction mixture until it becomes alkaline. This step promotes the rearrangement and aromatization of the dihydrotriazine intermediate.[9]

  • The resulting precipitate is the crude product. Collect the solid by filtration.

  • Wash the solid with water and then a cold solvent like ethanol or diethyl ether to remove impurities.

  • Purify the product further by recrystallization or column chromatography if necessary.

  • Confirm the structure and purity of each library compound using analytical techniques such as NMR and LC-MS.

Protocol 2: Primary High-Throughput Screening - ADP-Glo™ Kinase Assay

This protocol is a luminescent ADP detection assay to measure kinase activity and is suitable for HTS in a 384-well format.[11] It can be adapted for various kinases targeted by the triazine library.

Materials:

  • Recombinant human kinase (e.g., Src, PI3K)

  • Appropriate kinase substrate (e.g., Poly-Glu,Tyr 4:1 for Src)[11]

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Triazine compound library (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine, Saracatinib)[11]

  • 384-well solid white microplates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the triazine library compounds and controls in 100% DMSO. Dispense 1 µL of each compound dilution or DMSO (for negative controls) into the wells of a 384-well plate.[11]

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Add 2.5 µL of the 2X ATP solution to each well to initiate the reaction. The final volume is 5 µL.[11]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine IC₅₀ values by fitting the data to a four-parameter logistic equation.[11]

Protocol 3: Secondary Screening - MTT Cell Viability Assay

This protocol assesses the cytotoxic or anti-proliferative effects of hit compounds from the primary screen on cancer cell lines.[12]

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, HCT-116, HeLa)[8][10][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from primary screen (in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the hit compounds and controls in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Determine the IC₅₀ values for each active compound.

Data Presentation

Quantitative results from screening should be summarized in tables for clear comparison of compound potency and selectivity.

Table 1: Primary Screen - Biochemical Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (µM)[4]
5b PIM11.18 µg/mL
Control 1 PIM10.05
Lib-Cpd-001 Kinase X15.2
Lib-Cpd-002 Kinase X2.1
Lib-Cpd-003 Kinase X> 50
Lib-Cpd-004 Kinase X0.78

Table 2: Secondary Screen - Cellular Antiproliferative Activity

Compound IDCell Line (Breast Cancer)IC₅₀ (µM)[10][12]Cell Line (Colon Cancer)IC₅₀ (µM)[12]
11 MCF-71.01HCT-1160.97
102 MDA-MB-2310.001--
Hit-Cpd-A MDA-MB-2310.55HCT-1161.2
Hit-Cpd-B MDA-MB-2318.9HCT-11615.4
Doxorubicin MDA-MB-2310.09HCT-1160.15

References

Techniques for Evaluating the Efficacy of Novel Triazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for evaluating the efficacy of novel triazine compounds across various therapeutic and agricultural applications. Triazine derivatives are a versatile class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties. The following sections offer standardized methods to assess the potential of newly synthesized triazine analogues, ensuring reliable and reproducible results.

I. Evaluation of Anticancer Efficacy

Novel triazine compounds are frequently investigated for their potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway. The following protocols describe standard in vitro and in vivo methods to determine the cytotoxic and anti-proliferative effects of triazine derivatives.

Data Presentation: In Vitro Cytotoxicity of Triazine Derivatives

The cytotoxic effects of novel triazine compounds are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cancer cell growth. The data below is a representative summary of IC50 values for different triazine derivatives against various cancer cell lines.[1][2][3][4]

Compound ClassCancer Cell LineIC50 (µM)
s-Triazine DerivativeUO-31 (Renal Cancer)5.08[1]
Pyrazolyl-s-triazineMCF-7 (Breast Cancer)2.93 - 27.74[1]
Pyrazolyl-s-triazineHCT-116 (Colon Cancer)0.5[1]
Monastrol-1,3,5-triazineHL-60 (Leukemia)23.1[5]
Monastrol-1,3,5-triazineHeLa (Cervical Cancer)39.7[1]
1,3,5-Triazine Nitrogen MustardDLD-1 (Colon Cancer)13.71[1]
1,3,5-Triazine Nitrogen MustardHT-29 (Colon Cancer)17.78[1]
Chlorophenylamino-s-triazineC26 (Murine Colon Carcinoma)1.71 - 7.87[1]
1,2,4-Triazine Sulfonamide DerivativeDLD-1 (Colon Cancer)3.4[6]
1,2,4-Triazine Sulfonamide DerivativeHT-29 (Colon Cancer)3.9[6]
Experimental Protocols: Anticancer Evaluation

Objective: To determine the cytotoxic effect of novel triazine compounds on cancer cell lines by assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel triazine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the triazine compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the triazine compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Objective: To evaluate the in vivo anticancer efficacy of a lead triazine compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)

  • Human cancer cell line (e.g., HCT-116)

  • Sterile PBS

  • Lead triazine compound formulated for in vivo administration

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells suspended in 100-200 µL of sterile PBS into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into control and treatment groups.

  • Treatment Administration: Administer the triazine compound or vehicle control to the mice according to the predetermined dosage and schedule (e.g., intraperitoneal injection or oral gavage). A typical dosage for a triazine compound like NSC 710607 might be 20 mg/kg administered daily.[7]

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.

Signaling Pathway and Experimental Workflow Visualization

The EGFR/PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer. Many triazine derivatives exert their anticancer effects by inhibiting components of this pathway.[5][8][9]

EGFR_PI3K_AKT_mTOR_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Triazine Triazine Compound Triazine->PI3K Inhibits Triazine->mTOR Inhibits

EGFR/PI3K/AKT/mTOR Signaling Pathway

Anticancer_Workflow Synthesis Novel Triazine Compound Synthesis InVitro In Vitro Cytotoxicity (MTT Assay) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Efficacy (Xenograft Model) Lead_ID->InVivo Preclinical Preclinical Development InVivo->Preclinical

Anticancer Drug Discovery Workflow

II. Evaluation of Antimicrobial Efficacy

Triazine derivatives have shown promise as novel antimicrobial agents against a range of pathogenic bacteria and fungi. The following protocols are designed to determine the minimum inhibitory concentration (MIC) of these compounds, a key indicator of their antimicrobial potency.

Data Presentation: Antimicrobial Activity of Triazine Derivatives

The antimicrobial efficacy of triazine compounds is summarized by their MIC values, representing the lowest concentration that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)
1,3,5-Triazine DerivativeStaphylococcus aureus50% of ampicillin activity[10]
1,3,5-Triazine DerivativeEscherichia coliComparable to ampicillin[10]
Amphiphilic Triazine PolymerBacillus subtilis2-4 fold increase vs. control[11]
Amphiphilic Triazine PolymerPseudomonas aeruginosa2-4 fold increase vs. control[11]
2,4,6-Trisubstituted-s-triazineVarious bacteria and fungi6.25 - 25[12]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of novel triazine compounds against pathogenic microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Novel triazine compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the triazine compounds in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antimicrobial_Testing_Workflow Compound Novel Triazine Compound Dilution Serial Dilution of Compound Compound->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Antimicrobial Susceptibility Testing Workflow

III. Evaluation of Herbicidal Efficacy

Triazine-based compounds have been widely used as herbicides. Evaluating the efficacy of novel triazine herbicides involves determining their ability to control weed growth at various concentrations.

Data Presentation: Herbicidal Activity of Triazine Compounds

The herbicidal efficacy is often quantified by the GR50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth (e.g., biomass).

Compound ClassWeed SpeciesGR50 (g a.i./ha)
ThiatriazineVariousVaries significantly
Cinidon-ethyl (related class)Various broadleaf weedsDose-dependent
Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

Objective: To evaluate the pre-emergence or post-emergence herbicidal activity of novel triazine compounds on target weed species under controlled greenhouse conditions.

Materials:

  • Target weed species (e.g., Apera spica-venti) and crop species for selectivity testing

  • Pots and standardized greenhouse potting mix

  • Novel triazine herbicide formulations

  • Laboratory spray chamber

  • Greenhouse with controlled environment (temperature, light, humidity)

Procedure:

  • Plant Preparation:

    • Pre-emergence: Fill pots with soil, sow seeds of the test species, and apply the herbicide to the soil surface.

    • Post-emergence: Sow seeds and allow plants to grow to a specific stage (e.g., 2-4 true leaves) before herbicide application.

  • Herbicide Application: Prepare a range of herbicide concentrations. Apply the treatments uniformly using a laboratory spray chamber. Include an untreated control.

  • Growth Conditions: Place the pots in a greenhouse under optimal growing conditions.

  • Efficacy Assessment: Assess plant injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no effect, 100% = complete kill).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry biomass.

  • Data Analysis: Calculate the percent growth reduction relative to the untreated control and determine the GR50 value from a dose-response curve.

Herbicide_Efficacy_Workflow Compound Novel Triazine Herbicide Formulation Application Apply Herbicide (Pre- or Post-emergence) Compound->Application Planting Sow Weed Seeds in Pots Planting->Application Growth Greenhouse Growth (Controlled Conditions) Application->Growth Assessment Assess Plant Injury & Measure Biomass Growth->Assessment GR50 Determine GR50 Value Assessment->GR50

Herbicide Efficacy Bioassay Workflow

References

Application Notes and Protocols for Testing 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a small molecule belonging to the 1,3,5-triazine class of compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-cancer agents.[1][2] These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[3] The trifluoromethylphenyl group is a common substituent in pharmacologically active molecules, often enhancing metabolic stability and cell permeability. The protocols outlined below provide a comprehensive framework for evaluating the cellular effects of this compound, from initial cytotoxicity screening to more detailed mechanistic studies involving apoptosis, cell cycle analysis, and the investigation of key signaling pathways.

Section 1: Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[4] The MTT and CCK-8 assays are common colorimetric methods used to assess cell viability.[5]

Protocol: Cell Counting Kit-8 (CCK-8) Assay

This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to an orange-colored formazan product, soluble in the culture medium.[6] The amount of formazan generated is directly proportional to the number of viable cells.[6]

Materials:

  • Selected cancer cell line(s)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common starting concentration is 10 µM with 1:3 serial dilutions.[7] Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.[4]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Be careful to avoid introducing bubbles.[6][8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8][9]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves and presented in a clear, tabular format.

Cell LineTreatment Duration (hours)IC50 (µM)
Cell Line A24Value
Cell Line A48Value
Cell Line A72Value
Cell Line B24Value
Cell Line B48Value
Cell Line B72Value

Section 2: Apoptosis Assay

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Protocol: Annexin V/PI Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the test compound at the desired concentrations for the chosen duration.

  • Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[11]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 200 x g for 5 minutes).[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[10]

Data Presentation: Apoptosis Quantification

The percentage of cells in different stages (viable, early apoptosis, late apoptosis/necrosis) should be quantified and presented in a table.

Treatment (Concentration)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle ControlValueValueValue
Compound (X µM)ValueValueValue
Compound (Y µM)ValueValueValue

Section 3: Cell Cycle Analysis

Many anti-cancer compounds exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Flow cytometry with propidium iodide (PI) staining is a common technique for analyzing DNA content and cell cycle distribution.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[14]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with the test compound.

  • Washing: Wash the cells with cold PBS.[12]

  • Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, slowly add ice-cold 70% ethanol to fix the cells.[15] Incubate at 4°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

  • Staining: Resuspend the cell pellet in PI/RNase staining solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer.[15]

Data Presentation: Cell Cycle Distribution

The percentage of cells in each phase of the cell cycle should be quantified and presented in a table.

Treatment (Concentration)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlValueValueValue
Compound (X µM)ValueValueValue
Compound (Y µM)ValueValueValue

Section 4: Western Blot Analysis of Signaling Pathways

To elucidate the mechanism of action, it is crucial to investigate the effect of the compound on key cellular signaling pathways. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[16] Given that many triazine derivatives affect pathways involved in cell proliferation and survival, it is pertinent to investigate pathways such as PI3K/Akt and JAK/STAT.[3]

Protocol: Western Blotting

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[17]

  • SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washing, detect the signal using an ECL substrate and an imaging system.[17]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.[17]

Data Presentation: Protein Expression Levels

The relative protein expression levels can be summarized in a table.

Treatment (Concentration)Relative p-Akt/Akt RatioRelative p-STAT3/STAT3 Ratio
Vehicle Control1.01.0
Compound (X µM)ValueValue
Compound (Y µM)ValueValue

Section 5: Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Treat with Compound compound_prep->treatment cell_seeding->treatment viability Cell Viability Assay (CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI) treatment->cell_cycle western Western Blot treatment->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_quant Quantify Cell Cycle Phases cell_cycle->cell_cycle_quant western_quant Densitometry Analysis western->western_quant

Caption: General experimental workflow for testing the compound on cell lines.

Potential Signaling Pathway Inhibition

G cluster_pi3k PI3K/Akt Pathway cluster_jak JAK/STAT Pathway cluster_effects Cellular Effects compound 2-N-[3-(trifluoromethyl)phenyl]- 1,3,5-triazine-2,4-diamine pi3k PI3K compound->pi3k inhibits jak JAK compound->jak inhibits akt Akt pi3k->akt activates survival Cell Survival akt->survival stat3 STAT3 jak->stat3 activates proliferation Cell Proliferation stat3->proliferation stat3->survival

Caption: Hypothesized inhibition of pro-survival signaling pathways by the compound.

References

Application Notes and Protocols for Assessing Target Engagement of Triazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the target engagement of triazine-based kinase inhibitors. The protocols herein detail established methodologies for quantifying drug-target interactions within a cellular context, crucial for validating the mechanism of action and guiding the development of novel therapeutics. The primary focus is on inhibitors targeting the frequently dysregulated EGFR/PI3K/AKT/mTOR signaling cascade.

Data Presentation: In Vitro Efficacy of Triazine Kinase Inhibitors

The following tables summarize the reported in vitro inhibitory activities of various triazine derivatives against key kinases and cancer cell lines. This data is essential for designing target engagement experiments, providing a basis for selecting appropriate inhibitor concentrations.

Table 1: Inhibitory Activity of Triazine Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
4f EGFR61Tamoxifen69
5d EGFR98Erlotinib69
5c EGFR102Erlotinib69
13 EGFR-TK8450--
14 EGFR-TK2540--
15 EGFR305.1Erlotinib-
16 EGFR286.9Erlotinib-
17 EGFR229.4Erlotinib-
18 EGFR61Tamoxifen69
19 EGFR70.3--
20 EGFR59.24--
35 PI3Kα14.6--
35 PI3Kβ34.0--
35 PI3Kδ2.3--
35 PI3Kγ849.0--
35 mTOR15.4--
47 PI3K7.0--
47 mTOR48--
48 PI3K23.8--
48 mTOR10.9--

Table 2: Anti-proliferative Activity of Triazine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
4f HCT-1160.50
4f MCF-74.53
4f HepG23.01
5c MCF-72.29
5d HCT-1163.66
5d HepG25.42
47 A5490.20
47 MCF-71.25
47 HeLa1.03

Signaling Pathway Context

Triazine kinase inhibitors often target key nodes in cell signaling pathways that are crucial for cell growth, proliferation, and survival. A primary example is the EGFR/PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers. Understanding this pathway is essential for interpreting target engagement data.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth Growth mTOR->Growth Triazine Inhibitor Triazine Inhibitor Triazine Inhibitor->EGFR Inhibits Triazine Inhibitor->PI3K Inhibits Triazine Inhibitor->mTOR Inhibits

Fig. 1: EGFR/PI3K/AKT/mTOR signaling pathway with points of inhibition by triazine compounds.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[1] The principle is based on the ligand-induced stabilization of the target protein, leading to increased resistance to thermal denaturation.[1]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis CultureCells 1. Culture cells to ~80% confluency TreatCells 2. Treat with Triazine Inhibitor or Vehicle (DMSO) CultureCells->TreatCells Incubate 3. Incubate (e.g., 1-2h, 37°C) TreatCells->Incubate Harvest 4. Harvest and resuspend cells in PBS Aliquot 5. Aliquot cell suspension into PCR tubes Harvest->Aliquot Heat 6. Heat at various temperatures (e.g., 40-70°C for 3 min) Aliquot->Heat Lysis 7. Lyse cells (freeze-thaw) Centrifuge 8. Centrifuge to pellet aggregated proteins Lysis->Centrifuge Collect 9. Collect supernatant (soluble proteins) Centrifuge->Collect WesternBlot 10. Analyze by Western Blot for target protein Collect->WesternBlot

Fig. 2: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, MCF-7 for PI3K/mTOR).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Triazine kinase inhibitor of interest, dissolved in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Protease and phosphatase inhibitor cocktails.

  • Lysis buffer (e.g., RIPA buffer).

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Thermal cycler, centrifuge, Western blot equipment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Prepare working solutions of the triazine inhibitor in complete culture medium. Based on the IC50 values in Table 1, a starting concentration of 1-10 µM is recommended. Include a vehicle control (DMSO).

    • Replace the medium with the inhibitor-containing or vehicle medium and incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells (e.g., by trypsinization or scraping), wash twice with ice-cold PBS, and resuspend in PBS with protease and phosphatase inhibitors to a concentration of 1-2 x 10^7 cells/mL.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) using a thermal cycler. Include an unheated control.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target kinase at each temperature.

    • Normalize the intensity of each band to the unheated control.

    • Plot the percentage of soluble protein against temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells. It relies on energy transfer from a NanoLuc® luciferase-tagged kinase to a cell-permeable fluorescent tracer. A competing inhibitor will displace the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Transfect 1. Transfect cells with NanoLuc-Kinase fusion vector Seed 2. Seed transfected cells in a 96-well plate Transfect->Seed Incubate 3. Incubate for 24h Seed->Incubate AddInhibitor 4. Add serial dilutions of Triazine Inhibitor AddTracer 5. Add NanoBRET Tracer AddInhibitor->AddTracer AddSubstrate 6. Add Nano-Glo Substrate and Extracellular Inhibitor AddTracer->AddSubstrate ReadBRET 7. Read BRET signal (450nm and 610nm) AddSubstrate->ReadBRET CalculateRatio 8. Calculate BRET ratio (Acceptor/Donor) PlotData 9. Plot BRET ratio vs. Inhibitor concentration CalculateRatio->PlotData DetermineIC50 10. Determine cellular IC50 PlotData->DetermineIC50

Fig. 3: General experimental workflow for the NanoBRET™ Target Engagement Assay.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Expression vector for the target kinase fused to NanoLuc® luciferase.

  • Transfection reagent.

  • White, 96-well assay plates.

  • Opti-MEM® I Reduced Serum Medium.

  • Triazine kinase inhibitor of interest, dissolved in DMSO.

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate.

  • Extracellular NanoLuc® Inhibitor.

  • BRET-capable plate reader.

Methodology:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.

    • 24 hours post-transfection, harvest the cells and resuspend in Opti-MEM®.

    • Seed the cells into a white 96-well plate at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the triazine inhibitor in Opti-MEM®. Add the diluted inhibitor to the wells.

    • Add the NanoBRET™ tracer at the recommended concentration to the wells.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition and BRET Measurement:

    • Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.

    • Add the substrate solution to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the BRET ratios to the vehicle control.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration.

    • Determine the cellular IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: In-Cell Kinase Activity Assay (Phospho-Flow Cytometry)

This protocol assesses the functional consequence of target engagement by measuring the phosphorylation status of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line with a known active signaling pathway involving the target kinase.

  • Complete cell culture medium.

  • Triazine kinase inhibitor of interest.

  • Stimulant for the signaling pathway (e.g., EGF for the EGFR pathway).

  • Fixation and permeabilization buffers (e.g., formaldehyde and methanol).

  • Phospho-specific primary antibody for a downstream substrate (e.g., anti-phospho-AKT).

  • Fluorophore-conjugated secondary antibody.

  • Flow cytometer.

Methodology:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the triazine inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the signaling pathway.

  • Cell Fixation and Permeabilization:

    • Fix the cells with formaldehyde, followed by permeabilization with ice-cold methanol.

  • Immunostaining:

    • Wash the cells and incubate with the primary phospho-specific antibody for 1 hour at room temperature.

    • Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis:

    • Determine the median fluorescence intensity (MFI) for each sample.

    • Normalize the MFI to the stimulated vehicle control.

    • Plot the normalized MFI against the inhibitor concentration to determine the IC50 for the inhibition of downstream signaling.

By employing these detailed protocols, researchers can robustly assess the target engagement of triazine kinase inhibitors, providing critical data to advance their drug discovery and development programs.

References

Application Notes and Protocols: Substituted 1,3,5-Triazine-2,4-diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The substituted 1,3,5-triazine-2,4-diamine scaffold is a versatile and privileged structure in medicinal chemistry. Its rigid, planar core, featuring multiple sites for substitution, allows for the precise spatial arrangement of pharmacophoric groups, making it an ideal template for designing inhibitors that target a wide array of biological macromolecules. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this chemical class.

Application Note 1: Anticancer Agents Targeting Kinase Pathways

Substituted 1,3,5-triazine-2,4-diamines have emerged as a potent class of anticancer agents, frequently functioning as inhibitors of key protein kinases that drive tumor growth and proliferation. Notable targets include the Epidermal Growth Factor Receptor (EGFR) and components of the PI3K/mTOR signaling cascade, which are often dysregulated in various cancers.

Mechanism of Action: Kinase Inhibition

Many triazine derivatives are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathway responsible for cell proliferation, survival, and migration. For instance, certain chiral 1,3,5-triazines have been specifically designed to target the ATP-binding site of the EGFR-tyrosine kinase (TK).[1] Similarly, other derivatives have shown potent dual inhibitory activity against PI3K and mTOR, crucial regulators of cell growth.[2]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer PI3K PI3K Dimer->PI3K Ras Ras/Raf/MEK/ERK Pathway Dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Ras->Proliferation Inhibitor Triazine-2,4-diamine Inhibitor Inhibitor->Dimer

Caption: EGFR signaling pathway and the inhibitory action of triazine-2,4-diamines.

Signaling Pathway: PI3K/mTOR Inhibition```dot

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Triazine-2,4-diamine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: The folate pathway in Plasmodium and inhibition of DHFR by triazines.

Quantitative Data: In Vitro Antiplasmodial Activity
Compound IDP. falciparum StrainResistance ProfileIC₅₀ (nM)Reference
Lead Compound FCR-3Chloroquine-resistant, Cycloguanil-resistant2.66
7e 3D7Chloroquine-sensitive53,850 (53.85 µg/mL)
7g 3D7Chloroquine-sensitive>100,000 (>100 µg/mL)
7h 3D7Chloroquine-sensitive>100,000 (>100 µg/mL)
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I)

This protocol assesses the ability of compounds to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.

Methodology:

  • Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures (e.g., 3D7 or FCR-3 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Compound Plating: Serially dilute test compounds in medium in a 96-well black microtiter plate.

  • Infection: Add parasitized erythrocytes to the wells to achieve a starting parasitemia of ~0.5-1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the erythrocytes by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.

  • Data Acquisition: Incubate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Analysis: The fluorescence intensity is proportional to the number of parasites. Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Application Note 3: Broad-Spectrum Antimicrobial Agents

The 1,3,5-triazine scaffold has been utilized to develop agents with broad-spectrum antimicrobial activity. By modifying the substituents at the 2, 4, and 6 positions, chemists can tune the lipophilicity and cationic charge, key determinants of antimicrobial potency. T[3]hese compounds have shown activity against Gram-positive and Gram-negative bacteria as well as fungi.

[4][5]#### Quantitative Data: Minimum Inhibitory Concentration (MIC)

Compound IDOrganismGram StainMIC (µg/mL)Reference
7b Klebsiella pneumoniaeNegative100
6a Proteus mirabilisNegative(Active)
6g Proteus mirabilisNegative(Active)
6c Candida albicans(Fungus)(Active)
7b Candida albicans(Fungus)(Active)
10 Staphylococcus aureusPositive(Comparable to Ampicillin)
13 Escherichia coliNegative(Comparable to Ampicillin)
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the triazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.

General Synthesis Protocols

The synthesis of substituted 1,3,5-triazine-2,4-diamines can be achieved through several efficient methods. Microwave-assisted organic synthesis is often employed to reduce reaction times and improve yields.

[6][7][8]#### Protocol 1: One-Pot, Microwave-Assisted Synthesis

This method involves a three-component condensation reaction and is suitable for generating large libraries of 6,N²-diaryl-1,3,5-triazine-2,4-diamines.

[6][9]Workflow Diagram: Microwave Synthesis

Synthesis_Workflow cluster_reactants Starting Materials A Cyanoguanidine D 1. Mix Reactants in Solvent (e.g., 2-propanol with HCl) A->D B Aromatic Aldehyde B->D C Arylamine C->D E 2. Microwave Irradiation (e.g., 150°C, 30 min) D->E F 3. Basification & Rearrangement (Add base, e.g., DBU) E->F G 4. Microwave Irradiation (e.g., 180°C, 60 min) F->G H 5. Work-up & Purification (Cooling, Filtration, Crystallization) G->H I Final Product: 6,N²-Diaryl-1,3,5-triazine-2,4-diamine H->I

Caption: Workflow for one-pot, microwave-assisted synthesis of triazine-diamines.

Methodology:

  • Reaction Setup: In a microwave process vial, combine cyanoguanidine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and an arylamine (1.0 mmol).

  • Acidic Condensation: Add a solvent such as 2-propanol containing hydrochloric acid. Seal the vial.

  • First Irradiation: Irradiate the mixture in a microwave reactor (e.g., at 150°C for 30 minutes). This forms a dihydrotriazine intermediate.

  • Rearrangement and Aromatization: Cool the vessel, then add a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Second Irradiation: Reseal the vial and irradiate again at a higher temperature (e.g., 180°C for 60 minutes) to promote Dimroth rearrangement and dehydrogenative aromatization.

  • Purification: After cooling, the product often precipitates. Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry to yield the final compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis from Cyanuric Chloride

This classic method involves the sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

[1][4]Methodology:

  • First Substitution (0-5°C): Dissolve cyanuric chloride (1.0 eq) in a solvent like acetone or THF. Cool the solution in an ice bath. Add a solution of the first amine (1.0 eq) and a base (e.g., NaHCO₃ or DIPEA, 1.0 eq) dropwise while maintaining the temperature between 0-5°C. Stir for 2-4 hours.

  • Second Substitution (Room Temperature): To the resulting mixture containing the 4,6-dichloro-1,3,5-triazin-2-amine, add the second amine (1.0 eq) and base (1.0 eq). Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice water. Collect the precipitated product by filtration, wash thoroughly with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary routes for the synthesis of 2,4-diamino-1,3,5-triazine derivatives:

  • Route A: Cyclization of a Guanidine Derivative. This involves the reaction of a substituted guanidine, in this case, 3-(trifluoromethyl)phenylguanidine, with a cyclizing agent like dicyandiamide or a related compound.

  • Route B: Nucleophilic Substitution on a Triazine Core. This method starts with a pre-formed triazine ring, such as 2,4-diamino-6-chloro-1,3,5-triazine, and involves the nucleophilic substitution of the chlorine atom with 3-(trifluoromethyl)aniline.

Microwave-assisted synthesis has been shown to be an effective "green" method for preparing 2,4-diamino-1,3,5-triazines, often leading to shorter reaction times and reduced solvent usage.[1][2][3]

Q2: I am having trouble with the synthesis of the 3-(trifluoromethyl)phenylguanidine precursor. What are some common issues?

The synthesis of N-substituted guanidines can be challenging. A common method involves the reaction of an amine hydrochloride with a cyanamide. One potential issue is the choice of reactants, as reversing the amine and cyanamide components can significantly impact the yield. For example, reacting an N-arylcyanamide with an N-methylamine hydrochloride has been shown to give higher yields than the reverse combination.[4] In the context of your precursor, this suggests that reacting 3-(trifluoromethyl)aniline hydrochloride with cyanamide might be a viable approach.

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that your starting materials, such as 3-(trifluoromethyl)phenylguanidine or 3-(trifluoromethyl)aniline and the triazine core, are pure. Impurities can lead to side reactions and inhibit the desired transformation.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. For cyclization reactions, heating is often required. For nucleophilic substitutions, the temperature needs to be carefully controlled to prevent side reactions.

    • Solvent: The choice of solvent is important. Anhydrous conditions are often necessary. For microwave-assisted synthesis, a solvent like DMSO can improve homogenization and reaction rate.[3]

    • Base: In nucleophilic substitution reactions, a non-nucleophilic base is often required to scavenge the acid produced. Ensure the correct stoichiometry of the base is used.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product.

Q4: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?

In the synthesis of substituted triazines, several side reactions can occur:

  • Over-substitution: In the case of nucleophilic substitution on a di- or tri-chloro-triazine, multiple substitutions can occur if the reaction conditions are not carefully controlled.

  • Hydrolysis: The presence of water can lead to the hydrolysis of chloro-triazine starting materials or the guanidine precursor.

  • Self-condensation: Guanidine derivatives can undergo self-condensation under certain conditions.

To minimize byproducts, ensure anhydrous reaction conditions, carefully control the stoichiometry of your reactants, and optimize the reaction temperature and time.

Q5: What are the recommended methods for the purification of this compound?

Purification can typically be achieved through the following methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective purification technique.

  • Column Chromatography: For more complex mixtures or to remove closely related impurities, column chromatography on silica gel is a standard procedure. The choice of eluent will depend on the polarity of the product and impurities.

  • Washing: The crude product can often be purified by washing with appropriate solvents to remove unreacted starting materials and soluble impurities. For instance, washing with water and then an organic solvent like diethyl ether can be effective.[5]

Experimental Protocols

General Procedure for the Synthesis of 6-substituted-2,4-diamino-1,3,5-triazines via Microwave Irradiation:

This method is adapted from green synthesis procedures for similar compounds.[1][2][3][6]

  • In a microwave-safe vessel, combine dicyandiamide (1 equivalent) and the corresponding nitrile (e.g., a nitrile that would lead to the desired substitution at the 6-position, if not starting with a pre-substituted guanidine) (1-1.2 equivalents).

  • Add a minimal amount of a high-boiling solvent such as DMSO to ensure homogenization.

  • Seal the vessel and irradiate in a microwave reactor at a specified temperature (e.g., 150-190 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the product often precipitates and can be collected by filtration.

  • Wash the solid with a suitable solvent (e.g., dichloromethane or diethyl ether) to remove any unreacted starting materials.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

General Procedure for Nucleophilic Substitution on a Chlorotriazine:

  • Dissolve the chlorotriazine (e.g., 2,4-diamino-6-chloro-1,3,5-triazine) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, triethylamine) (1.1 equivalents).

  • Add 3-(trifluoromethyl)aniline (1 equivalent) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to stir at room temperature or with gentle heating while monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-diamino-1,3,5-triazine Derivatives

MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
MicrowaveDicyandiamide, NitrileDMSO (optional)150-19010-30 minGood to Excellent[1][3][6]
ConventionalBiguanide, EsterMethanolRefluxSeveral hours16-86[5]
SubstitutionChlorotriazine, AmineTHF/DMF0 - RT1-24 hoursVariable[7][8]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_route_a Route A: Cyclization cluster_route_b Route B: Nucleophilic Substitution 3_TFMP_Guanidine 3-(Trifluoromethyl)phenyl guanidine Product_A 2-N-[3-(trifluoromethyl)phenyl] -1,3,5-triazine-2,4-diamine 3_TFMP_Guanidine->Product_A + Dicyandiamide (Heat) Dicyandiamide Dicyandiamide Chlorotriazine 2,4-Diamino-6-chloro -1,3,5-triazine Product_B 2-N-[3-(trifluoromethyl)phenyl] -1,3,5-triazine-2,4-diamine Chlorotriazine->Product_B + 3-(Trifluoromethyl)aniline (Base) 3_TFMP_Aniline 3-(Trifluoromethyl)aniline

Caption: Common synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Sub-optimal Optimize_Solvent Change/Dry Solvent Check_Conditions->Optimize_Solvent Sub-optimal Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Sub-optimal Check_Purification Evaluate Purification Method Check_Conditions->Check_Purification Optimal Optimize_Temp->Check_Purification Optimize_Solvent->Check_Purification Optimize_Time->Check_Purification Recrystallize Try Recrystallization Check_Purification->Recrystallize Ineffective Success Successful Synthesis Check_Purification->Success Effective Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom Column_Chrom->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Trifluoromethylphenyl Triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylphenyl triazines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of trifluoromethylphenyl triazines.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve them?

Low yields in triazine synthesis are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Purity of Starting Materials: The synthesis, particularly routes involving amidines or the cyclotrimerization of nitriles, is highly sensitive to the purity of reagents.

    • Recommendation: Ensure starting materials, such as trifluoromethylbenzamidine hydrochloride or trifluoromethylbenzonitrile, are pure and dry. Amidines can be unstable and should be freshly prepared or purified before use. Anhydrous conditions are critical as water can lead to hydrolysis of intermediates and side products.

  • Sub-Optimal Reaction Conditions: Temperature, reaction time, and choice of catalyst/base are critical. The electron-withdrawing nature of the trifluoromethyl group can deactivate aromatic rings, often requiring more forcing conditions compared to other aryl triazines.

    • Recommendation: Systematically screen reaction parameters. For cyclotrimerization reactions, higher temperatures may be necessary.[1][2] Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid, uniform heating.[3][4]

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities that complicate purification and lower the isolated yield.

    • Recommendation: The choice of solvent and base can minimize side reactions. Aprotic solvents are generally preferred. See the data tables below for specific examples of how solvent and catalyst choice can impact yield.

Q2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity formation is a common challenge, especially in cyclocondensation reactions.

Common Side Products & Prevention:

  • Hydrolysis Products: If water is present in the reaction mixture, starting materials like cyanuric chloride or intermediate Pinner salts can hydrolyze, leading to the formation of hydroxy-triazines or benzamides, respectively.

    • Prevention: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incompletely Substituted Triazines: When using cyanuric chloride as a starting material, reactions may stall, leaving one or two chlorine atoms on the triazine ring, especially if the nucleophile is sterically hindered or electronically deactivated.

    • Prevention: The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution. Higher temperatures or a stronger base may be required for the final substitution step.[5][6] Monitoring the reaction by TLC is essential to ensure full conversion.

  • Amidine Self-Condensation or Decomposition: Amidines can be unstable, particularly at elevated temperatures.

    • Prevention: Use freshly prepared amidine hydrochloride. Control the reaction temperature carefully and avoid unnecessarily long reaction times.

Q3: Which synthetic route is best for my target trifluoromethylphenyl triazine?

The optimal route depends on the desired substitution pattern (symmetric vs. unsymmetric).

  • For Symmetrical 2,4,6-Tris(trifluoromethylphenyl)-1,3,5-triazines: The most direct route is the acid- or metal-catalyzed cyclotrimerization of p-trifluoromethylbenzonitrile . This method is straightforward but may require harsh conditions and can result in moderate yields.[1][2]

  • For Unsymmetrical Triazines: A sequential, controlled nucleophilic substitution starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is the most versatile and widely used method.[5][6][7] This allows for the introduction of different aryl groups in a stepwise manner by carefully controlling the reaction temperature at each step.

Q4: How do I effectively purify my final trifluoromethylphenyl triazine product?

Purification is critical for obtaining a high-purity final compound. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction, a standard aqueous work-up (e.g., liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane) is used to remove inorganic salts and highly polar impurities.[8]

  • Flash Column Chromatography: This is the most common and effective method for primary purification.[4][8]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexanes is common. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf value of ~0.3 is ideal). For basic triazine derivatives, adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent peak tailing.[9]

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final step to achieve high purity (>98%).[8]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the yield of triazine synthesis.

Table 1: Effect of Catalyst on the Cyclotrimerization of Benzonitrile Derivatives (Data compiled from related aryl triazine syntheses to illustrate catalytic effects)

EntryNitrile DerivativeCatalyst (mol%)ConditionsYield (%)Reference
1p-TrifluoromethylbenzonitrileSi(Zn)150 °C, 24 h, Solvent-free42[3]
2BenzonitrileTiCl₄(thf)₂ (0.5) / Mg (2)150 °C, 15 h, Solvent-free85[2]
3BenzonitrileCp₂TiCl₂ (0.5) / Mg (2)150 °C, 15 h, Solvent-free91[2]
4BenzonitrilePt/Al₂O₃150 °C, Toluene, 24 h93[10]

Table 2: Effect of Reaction Conditions on Nucleophilic Substitution of Chlorotriazines (Data illustrates the impact of conventional vs. alternative energy sources)

EntryStarting MaterialNucleophileConditionsSolventYield (%)Reference
1Dichlorotriazine DerivativeMorpholineReflux, 5-6 hDioxane69[3]
2Dichlorotriazine DerivativeMorpholineUltrasound, 30-35 minWater84[3]
3Dichlorotriazine DerivativeVarious AminesMicrowave (85 W), 20 minDMF>90[4]
4Dichlorotriazine DerivativeVarious AminesConventional RefluxDMF40-56[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4,6-bis(trifluoromethylphenyl)-1,3,5-triazine (General Procedure)

This protocol outlines a general method for the first two substitutions on a cyanuric chloride core.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

  • (Trifluoromethyl)phenylmagnesium bromide (Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • 2N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of (trifluoromethyl)phenylmagnesium bromide (2.0 eq) in THF dropwise via a dropping funnel over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding the mixture to a beaker of 2N HCl solution cooled in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for purifying the crude triazine product.[8][11]

Procedure:

  • Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Carefully add the dry, silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a thin layer of sand on top of the sample to prevent disturbance during elution.

  • Elution: Carefully add the eluent to the column. Begin elution with the non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) according to the gradient determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified trifluoromethylphenyl triazine.

Visualizations

General Synthesis & Purification Workflow

G General Workflow for Trifluoromethylphenyl Triazine Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Reagent Prep (Cyanuric Chloride in Anhydrous THF) B 2. Nucleophilic Substitution (Add Grignard Reagent at 0°C) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Quenching (Add 2N HCl) C->D Reaction Complete E 5. Extraction (DCM / Water) D->E F 6. Drying & Concentration (Anhydrous MgSO₄, Rotovap) E->F G 7. Column Chromatography (Silica Gel, Hexanes/EtOAc) F->G Crude Product H 8. Fraction Analysis (TLC) G->H I 9. Product Isolation (Combine Fractions & Evaporate) H->I J J I->J Pure Product

Caption: A standard workflow for the synthesis and purification of trifluoromethylphenyl triazines.

Troubleshooting Logic for Low Yield

G Troubleshooting Pathway for Low Reaction Yield Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present Impurity_Present Major Side Products Observed? SM_Present->Impurity_Present No Action_TimeTemp Action: • Increase reaction time • Cautiously increase temperature SM_Present->Action_TimeTemp Yes Action_Purification Action: • Optimize purification protocol (e.g., chromatography gradient) • Check for product loss during work-up Impurity_Present->Action_Purification No Action_Conditions Action: • Ensure anhydrous conditions • Check reagent purity • Re-evaluate solvent/base choice Impurity_Present->Action_Conditions Yes

Caption: A decision tree to systematically troubleshoot and address causes of low reaction yield.

References

Technical Support Center: Purification of 2,4-Diamino-1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2,4-diamino-1,3,5-triazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of 2,4-diamino-1,3,5-triazine derivatives?

Common impurities can include unreacted starting materials, such as dicyandiamide and nitriles, as well as side-products from polymerization or incomplete cyclization. Depending on the synthetic route, regioisomeric mixtures can also be a significant impurity.

Q2: Which purification technique is most suitable for my 2,4-diamino-1,3,5-triazine derivative?

The choice of purification technique depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Recrystallization is often a good first choice for solid compounds to remove minor impurities, especially after an initial workup.

  • Flash column chromatography is the most common method for routine purification and separation of major components.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC) is highly effective for achieving high purity (>98%), which is often required for biological assays and pharmaceutical applications.[1]

Purification Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Recrystallization

Q3: My 2,4-diamino-1,3,5-triazine derivative is not crystallizing. What should I do?

If crystallization does not occur upon cooling, several techniques can be employed to induce it:

  • Scratching the inner surface of the flask with a glass rod can create nucleation sites.

  • Seeding the solution with a small crystal of the pure compound can initiate crystallization.

  • Reducing the volume of the solvent by evaporation can increase the concentration and promote crystallization.

  • Adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy can also induce crystallization.

Q4: The purity of my compound did not improve after recrystallization. What went wrong?

This can happen for a few reasons:

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[2] Experiment with different solvents or solvent mixtures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.

  • Cooling too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient washing: After filtration, wash the crystals with a small amount of cold solvent to remove any residual impurities from the surface.

Column Chromatography

Q5: I am getting poor separation of my 2,4-diamino-1,3,5-triazine derivative during column chromatography. How can I improve it?

Poor separation can be due to several factors. Consider the following troubleshooting steps:

  • Optimize the solvent system: Use Thin Layer Chromatography (TLC) to find an eluent system that provides a good separation (ΔRf > 0.2) between your desired compound and the impurities. For polar triazine derivatives, solvent systems like ethyl acetate/hexane or dichloromethane/methanol are often used.

  • Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor resolution.[1][3]

  • Correct sample loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a concentrated band.[4] Dry loading, where the compound is adsorbed onto a small amount of silica gel before being added to the column, can also be effective.[5]

Q6: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Streaking or tailing is common for polar and basic compounds like 2,4-diamino-1,3,5-triazine derivatives due to strong interactions with the acidic silica gel. To mitigate this:

  • Add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.

  • Use a different stationary phase , such as neutral or basic alumina, or a reverse-phase silica gel (C18).

  • Ensure the compound is not overloaded on the column.

G Troubleshooting Poor Column Chromatography Separation start Poor Separation check_tlc Is the solvent system optimized via TLC? start->check_tlc optimize_eluent Optimize eluent system. Aim for ΔRf > 0.2 check_tlc->optimize_eluent No check_loading Is the sample loaded in a concentrated band? check_tlc->check_loading Yes optimize_eluent->check_tlc improve_loading Improve loading technique: - Use minimal solvent - Consider dry loading check_loading->improve_loading No check_packing Is the column packed properly (no cracks/bubbles)? check_loading->check_packing Yes improve_loading->check_loading repack_column Repack the column carefully. check_packing->repack_column No consider_alternatives Consider alternative techniques: - Reverse-phase chromatography - Preparative HPLC - Add basic modifier to eluent check_packing->consider_alternatives Yes repack_column->check_packing end Improved Separation consider_alternatives->end G General Workflow for Column Chromatography Purification start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Column with Stationary Phase tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure Identify Pure Fractions concentrate Concentrate Pure Fractions (Rotary Evaporation) combine_pure->concentrate end Purified Product concentrate->end

References

Technical Support Center: Synthesis of 2-N-phenyl-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-N-phenyl-1,3,5-triazine-2,4-diamine, a compound also known as 6-phenyl-1,3,5-triazine-2,4-diamine or benzoguanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-N-phenyl-1,3,5-triazine-2,4-diamine?

A1: The two main synthetic pathways are:

  • Reaction of Dicyandiamide with Benzonitrile: This is a common and direct method, often facilitated by basic conditions or microwave irradiation to improve yields and reduce reaction times.[1][2]

  • Sequential Nucleophilic Substitution of Cyanuric Chloride: This involves the stepwise reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with ammonia and then aniline (or vice versa). The reaction temperature is critical for selectively substituting the chlorine atoms.[3][4]

Q2: My reaction yield is consistently low. What are the common causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing can lead to unreacted starting materials.

  • Side Product Formation: The formation of undesired regioisomers or other byproducts can consume reactants and complicate purification.[5]

  • Hydrolysis: The triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.[5]

  • Poor Reagent Quality: Impure starting materials or solvents can introduce contaminants that interfere with the reaction.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

Q3: How can I improve the yield and purity of my product?

A3: To enhance yield and purity, consider the following optimization strategies:

  • Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[1][2][3][6]

  • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. For the dicyandiamide route, solvents like DMSO or 1-pentanol have been used.[1]

  • Temperature Control: In the sequential substitution of cyanuric chloride, precise temperature control is crucial for selective chlorine replacement.[3][4]

  • Use of Anhydrous Conditions: To prevent hydrolysis of the triazine ring, it is advisable to use anhydrous solvents and reagents, especially when acidic or basic conditions are employed.[5]

  • Purification Techniques: If a mixture of products is obtained, purification methods such as fractional crystallization or semi-preparative HPLC may be necessary.[5]

Q4: Is it possible to synthesize this compound using a one-pot method?

A4: Yes, one-pot syntheses for substituted triazines have been developed. These methods can improve efficiency by reducing the number of intermediate isolation steps, which can lead to higher overall yields and time savings.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-N-phenyl-1,3,5-triazine-2,4-diamine.

Problem 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive ReagentsVerify the purity and reactivity of starting materials (dicyandiamide, benzonitrile, cyanuric chloride, aniline, ammonia) using appropriate analytical techniques (e.g., NMR, melting point).
Incorrect Reaction TemperatureFor the cyanuric chloride method, ensure precise temperature control for each substitution step. For the dicyandiamide method, consider increasing the temperature or using microwave irradiation.[3][4]
Insufficient Reaction TimeMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Poor Solubility of ReactantsChoose a solvent in which all reactants are sufficiently soluble at the reaction temperature. Sonication may help to homogenize the reaction mixture.[1]

Problem 2: Presence of Multiple Products/Impurities

Possible Cause Suggested Solution
Formation of Regioisomers (in substituted analogs)While less common for this specific symmetric product, if using substituted anilines, consider modifying reaction conditions (solvent polarity, temperature) to favor the formation of the desired isomer.[5]
Hydrolysis of Triazine RingUse anhydrous solvents and minimize exposure to strong acids or bases. If acidic or basic conditions are necessary, use mild reagents and keep the reaction time as short as possible.[5]
Incomplete Substitution of Cyanuric ChlorideIn the sequential substitution method, ensure a sufficient excess of the nucleophile (ammonia or aniline) and adequate reaction time at the appropriate temperature for each step.
Side ReactionsOptimize reaction conditions to minimize side product formation. A change in base or solvent may be beneficial.

Quantitative Data on Yield Improvement

The following table summarizes the impact of different synthetic methods on the yield of triazine derivatives.

Synthesis MethodTypical Yield (%)Reaction TimeReference(s)
Conventional Reflux80 - 88%Several hours to days[3]
Microwave-Assisted91 - 98%15 - 30 minutes[3]
Two-Step Synthesis (Biguanide intermediate)16 - 86%Varies[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from Dicyandiamide and Benzonitrile

This protocol is adapted from green chemistry procedures for the synthesis of 2,4-diamino-1,3,5-triazines.[1][2]

Materials:

  • Dicyandiamide

  • Benzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine dicyandiamide (1 equivalent) and benzonitrile (1.1 equivalents).

  • Add a minimal amount of DMSO to create a slurry (e.g., 1-3 mL per 15 mmol of dicyandiamide).[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-200 °C) for a short duration (e.g., 10-20 minutes). The optimal conditions should be determined experimentally.

  • After cooling, add a non-solvent such as water or ethanol to precipitate the crude product.

  • Collect the solid by filtration, wash with the non-solvent, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-N-phenyl-1,3,5-triazine-2,4-diamine.

Protocol 2: Sequential Substitution of Cyanuric Chloride

This protocol is based on the general method for synthesizing unsymmetrical triazines by controlling the reactivity of cyanuric chloride at different temperatures.[3][4]

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aniline

  • Aqueous ammonia

  • Acetone or Tetrahydrofuran (THF)

  • Sodium carbonate or another suitable base

  • Ice bath

Procedure:

  • First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone or THF and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of aqueous ammonia (1 equivalent) while maintaining the temperature between 0-5 °C. Stir for 1-2 hours. This will yield 2-amino-4,6-dichloro-1,3,5-triazine.

  • Second Substitution: To the same reaction mixture, add aniline (1 equivalent) and a base such as sodium carbonate (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitor by TLC).

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Select Synthesis Route (Dicyandiamide or Cyanuric Chloride) reagents Prepare Reagents and Solvents prep->reagents reaction Perform Synthesis (Conventional or Microwave) reagents->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Quench Reaction & Isolate Crude Product monitor->workup purify Purify Product (Recrystallization/Chromatography) workup->purify analysis Characterize Product (NMR, MS, MP) purify->analysis yield Calculate Yield analysis->yield

General experimental workflow for synthesis.

troubleshooting_low_yield start Low or No Yield Observed check_reagents Are reagents pure and active? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes reagent_impure Solution: Purify or replace reagents. check_reagents->reagent_impure No check_time Was reaction time sufficient? check_conditions->check_time Yes conditions_suboptimal Solution: Adjust temperature, solvent, or catalyst. Consider microwave. check_conditions->conditions_suboptimal No check_monitoring Was reaction monitored? check_time->check_monitoring Yes time_insufficient Solution: Increase reaction time. check_time->time_insufficient No monitoring_no Solution: Implement reaction monitoring (TLC/LC-MS). check_monitoring->monitoring_no No end Yield Improved check_monitoring->end Yes reagent_impure->end conditions_suboptimal->end time_insufficient->end monitoring_no->end

Troubleshooting decision tree for low yield.

synthesis_pathways cluster_route1 Route 1: Dicyandiamide Pathway cluster_route2 Route 2: Cyanuric Chloride Pathway product 2-N-phenyl-1,3,5-triazine-2,4-diamine dcd Dicyandiamide dcd_bn_plus + dcd->dcd_bn_plus bn Benzonitrile bn->dcd_bn_plus dcd_bn_plus->product Base or Microwave cc Cyanuric Chloride intermediate 2-Amino-4-chloro- 6-phenyl-1,3,5-triazine cc->intermediate + Aniline (0-25°C) nh3 Ammonia aniline Aniline intermediate->product + Ammonia (Reflux)

Logical diagram of primary synthesis pathways.

References

Technical Support Center: Characterization of Substituted Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted triazine compounds.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential solutions and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why is my substituted triazine compound showing poor solubility in common deuterated solvents (e.g., CDCl3, DMSO-d6)?

Answer: Poor solubility is a frequent challenge with substituted triazines, often due to strong intermolecular forces like hydrogen bonding and π-stacking between the aromatic triazine rings, which can lead to the formation of insoluble aggregates.[1]

Troubleshooting Steps:

  • Use of a Co-solvent: Adding a small percentage of trifluoroacetic acid (TFA) to the NMR solvent can help. TFA protonates the triazine nitrogens, which disrupts intermolecular hydrogen bonding and reduces π-stacking interactions, thereby improving solubility.[1] A mixture of CDCl3 with 7% TFA is often effective for many bis- and tris-aminosubstituted triazines.[1]

  • Elevated Temperature: Acquiring the NMR spectrum at a higher temperature (e.g., ~50 °C in CDCl3) can increase the solubility of your compound.[1] However, be cautious as this can lead to the decomposition of thermally sensitive compounds.[1]

  • Alternative Solvents: For specific compounds, other deuterated solvents such as acetonitrile-d3 or pyridine-d5 may provide better solubility.[1]

Table 1: Solvent Systems for Improving Triazine Solubility in NMR

Solvent SystemTemperatureNotesPotential Issues
CDCl3 + 7% TFA (v/v)Room TemperatureEffective for many amino-substituted triazines.[1]TFA signals will be present in the spectrum.
CDCl3~50 °CCan be an alternative to using TFA.[1]Sample degradation for thermally labile compounds.[1]
Acetonitrile-d3Room TemperatureMay be effective for specific triazines.[1]-
Pyridine-d5Room TemperatureMay be effective for specific triazines.[1]Residual solvent signal can be broad.

Question 2: The 1H NMR spectrum of my triazine derivative displays very broad signals or more peaks than anticipated. What is the likely cause?

Answer: The complexity of 1H NMR spectra for substituted triazines, characterized by broad or multiple signals, often arises from the presence of rotamers (conformational isomers) that are in slow or intermediate exchange on the NMR timescale.[1][2] This is due to restricted rotation around the C-N bonds connecting substituents to the triazine ring.[3]

Troubleshooting & Analysis Workflow:

  • Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures. At higher temperatures, the rate of rotation around the C-N bonds may increase, leading to the coalescence of multiple signals into a single, sharper peak. This can help confirm the presence of rotamers.[2][4]

  • 2D NMR Spectroscopy: Techniques like COSY and NOESY can help in assigning the complex signals to specific protons and identifying which signals belong to which rotamer.[1]

  • Re-evaluation of Structure: In some cases, unexpected signals could indicate the presence of impurities from the synthesis, such as incompletely substituted triazines or byproducts.[3] Review the synthetic route and consider purification if necessary.

Experimental Protocol: Variable Temperature (VT) 1H NMR

  • Sample Preparation: Prepare a solution of the triazine compound in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d6 or toluene-d8) to allow for a wide temperature range.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Incremental Heating: Increase the sample temperature in increments of 10-20 °C. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Data Analysis: Observe changes in the chemical shifts, line widths, and multiplicity of the signals as the temperature increases. Look for the coalescence of peaks, which is indicative of dynamic exchange processes.

DOT Diagram: Troubleshooting Complex NMR Spectra

NMR_Troubleshooting Workflow for Complex NMR Spectra of Triazines start Complex 1H NMR Spectrum (Broad/Multiple Signals) check_purity Is the sample pure? (Check TLC, LC-MS) start->check_purity purify Purify Sample (e.g., Chromatography) check_purity->purify No vt_nmr Perform Variable Temperature (VT) NMR check_purity->vt_nmr Yes purify->start analyze_vt Analyze Spectral Changes (Coalescence, Sharpening) vt_nmr->analyze_vt two_d_nmr Acquire 2D NMR (COSY, NOESY) analyze_2d Assign Signals and Correlations two_d_nmr->analyze_2d analyze_vt->two_d_nmr conclusion Confirm Presence of Rotamers and Assign Structure analyze_2d->conclusion

Caption: A logical workflow for diagnosing and interpreting complex NMR spectra of substituted triazines.

Mass Spectrometry (MS)

Question 3: I am struggling to obtain a clear molecular ion peak and interpret the fragmentation pattern for my substituted triazine using ESI-MS. What are some common issues?

Answer: Characterization of triazines by electrospray ionization mass spectrometry (ESI-MS) can be challenging due to in-source fragmentation, the formation of adducts, and complex fragmentation pathways that may involve rearrangements.[5][6]

Troubleshooting Steps:

  • Optimize ESI Source Conditions:

    • Cone Voltage: The cone voltage (or fragmentor voltage) can induce in-source collision-activated dissociation (CAD).[5] Start with a low cone voltage to minimize fragmentation and promote the observation of the protonated molecule [M+H]+. Gradually increase the voltage to induce fragmentation and obtain structural information.[5]

    • Solvent System: Ensure the solvent system is compatible with ESI. The presence of non-volatile salts can suppress ionization. Using a mobile phase with volatile buffers (e.g., ammonium acetate or ammonium formate) is recommended.

  • Tandem MS (MS/MS): To confirm the molecular ion and elucidate fragmentation pathways, perform tandem mass spectrometry.[5] Isolate the suspected [M+H]+ ion and subject it to collision-induced dissociation (CID). This will provide unambiguous fragmentation data originating from the parent ion.[5]

  • Consider Adduct Formation: Triazines can form adducts with cations present in the mobile phase (e.g., [M+Na]+, [M+K]+). If you observe peaks at M+23 or M+39, consider this possibility. The use of ammonium acetate can help promote the formation of [M+H]+.

Table 2: Common ESI-MS Fragments for Amino-Substituted Triazines

Fragmentation ProcessDescriptionCommon m/z Losses
Loss of SubstituentCleavage of the bond between the triazine ring and a side chain.Varies with substituent mass.
Ring Opening/CleavageFission of the triazine ring itself.Can lead to multiple smaller fragments.
Extrusion/Ring-ContractionObserved in some triazinones, leading to 3- or 4-membered ring fragments.[7]Loss of species like HNCO.

Experimental Protocol: ESI-MS/MS for Triazine Fragmentation Analysis

  • Sample Infusion: Prepare a dilute solution (1-10 µg/mL) of the triazine compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into the mass spectrometer using a syringe pump.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]+ and any adducts. Optimize source conditions (e.g., capillary voltage, source temperature) for maximum signal intensity of the ion of interest.

  • Product Ion Scan (MS/MS): Set the mass spectrometer to isolate the [M+H]+ ion in the first mass analyzer (Q1).

  • Collision Energy Ramp: In the collision cell (Q2), apply a range of collision energies (e.g., 10-40 eV) using a collision gas like argon.

  • Fragment Analysis: Scan the third mass analyzer (Q3) to detect the fragment ions produced. This will generate a product ion spectrum that is characteristic of the compound's structure.

High-Performance Liquid Chromatography (HPLC)

Question 4: My triazine compound shows poor peak shape and shifting retention times in reversed-phase HPLC. How can I improve my method?

Answer: Poor chromatography of substituted triazines, which are often basic compounds, can result from strong interactions with residual silanols on the silica-based stationary phase, leading to tailing peaks. Retention time drift can be caused by instability of the compound in the mobile phase or poor column equilibration.

Troubleshooting Steps:

  • Mobile Phase pH Control: The basic nitrogen atoms in the triazine ring can be protonated depending on the mobile phase pH. Using a buffer to control the pH (typically between 3 and 7 for most silica-based C18 columns) can ensure a consistent ionization state and improve peak shape.

  • Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase and reduce peak tailing. Alternatively, using a mobile phase with a low concentration of an acid like formic acid or TFA can protonate the triazines and often leads to better peak shapes.

  • Column Selection: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more resistant to basic compounds. Modern core-shell columns can also provide high efficiency and good peak shape for triazine analysis.[8]

  • Check Compound Stability: Some triazines can degrade in aqueous solutions.[9] Prepare samples fresh and consider storing them in an autosampler at a reduced temperature (e.g., 4 °C).[9] A stability study might be necessary to determine the degradation kinetics of your compound under analytical conditions.[9]

Table 3: Recommended Starting Conditions for RP-HPLC of Triazines

ParameterRecommended ConditionRationale
Column C18, 2.6-5 µm (e.g., Accucore C18)[8]Good retention for non-polar analytes.[8]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateControls pH and improves peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic modifier for elution.
Detection UV, wavelength based on compound's chromophore (e.g., 220-260 nm)Most triazines have a UV chromophore.
Flow Rate 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm ID)Standard flow rate for good efficiency.
Column Temp. 25-40 °CImproves efficiency and reduces viscosity.

Frequently Asked Questions (FAQs)

Q1: What are the main isomers of triazine and how does this affect characterization? A: Triazines exist in three main isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (also known as s-triazine).[10] The 1,3,5-isomer is the most common and generally the most stable.[10] The position of the nitrogen atoms significantly influences the molecule's electronic properties, polarity, and reactivity. This can affect chromatographic retention times, fragmentation patterns in mass spectrometry, and chemical shifts in NMR. It is crucial to know which isomer you are working with for accurate structural elucidation.

Q2: My triazine compound is intended as a drug candidate. Are there specific stability issues I should be aware of? A: Yes, hydrolytic instability can be a significant issue for certain substituted triazines, especially in aqueous solutions.[9] For example, the anticancer drug Azacitidine rapidly degrades in water through the opening of the triazine ring.[9] It is critical to perform stability studies under relevant conditions (e.g., different pH values, temperatures) using a stability-indicating method, typically HPLC, to quantify the parent compound and its degradants over time.[9]

Q3: How can I confirm the successful substitution of all three positions on a 1,3,5-triazine core starting from cyanuric chloride? A: A combination of analytical techniques is recommended. Mass spectrometry should show a molecular ion corresponding to the fully substituted product. 1H and 13C NMR are crucial. In 13C NMR, the disappearance of the C-Cl signals and the appearance of new signals corresponding to the carbons attached to the substituents are key indicators. For symmetrically substituted triazines, the number of signals in the NMR will be less than for unsymmetrical ones due to molecular symmetry.[11] HPLC can be used to separate the mono-, di-, and tri-substituted products, allowing for an assessment of reaction completion and purity.

Q4: Are there any specific safety precautions for working with triazine compounds? A: Standard laboratory safety protocols should always be followed. The reactivity and toxicity of triazine derivatives can vary widely depending on their substituents. Some triazines are used as herbicides and can be toxic.[12] Others, like the precursor cyanuric chloride, are reactive and corrosive.[13] Always consult the Safety Data Sheet (SDS) for the specific compound and its precursors. Handle these compounds in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

DOT Diagram: General Characterization Workflow for a Novel Triazine

Characterization_Workflow General Workflow for Characterization of a Novel Substituted Triazine synthesis Synthesis & Purification prelim_char Preliminary Characterization (TLC, Melting Point) synthesis->prelim_char hplc Purity Assessment (HPLC-UV/DAD) prelim_char->hplc ms Mass Determination (LC-MS, HRMS) hplc->ms nmr Structural Elucidation (1H, 13C, 2D NMR) ms->nmr data_analysis Data Integration & Structure Confirmation nmr->data_analysis final_report Characterization Complete data_analysis->final_report

Caption: A standard experimental workflow for the purification and characterization of a newly synthesized triazine compound.

References

Technical Support Center: Method Refinement for In Vitro Assays with 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their in vitro assays involving 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I dissolve and store this compound?

    • A1: This compound typically exhibits poor aqueous solubility. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). To prepare the stock solution, dissolve the compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Gentle warming to 37°C and vortexing can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, thaw the stock aliquot at room temperature and briefly vortex before diluting into your aqueous assay buffer or cell culture medium.

  • Q2: I observe precipitation when I dilute my DMSO stock into the aqueous assay buffer. What should I do?

    • A2: This is a common issue known as "solvent shock." To mitigate this, ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells and can maintain the compound's solubility (typically ≤ 0.5%). Pre-warm the aqueous buffer to 37°C before adding the compound stock. Add the stock solution drop-wise while gently vortexing the buffer to ensure rapid dispersion. If precipitation persists, consider performing a kinetic solubility assay to determine the maximum soluble concentration in your specific medium.

Assay Performance

  • Q3: My assay results are inconsistent between experiments. What are the potential causes?

    • A3: Inconsistent results in cell-based assays can arise from several factors.[1][2] Biological variability, such as cell passage number and seeding density, can impact outcomes.[1][2] Technical variability, including pipetting errors and inconsistencies in incubation times, can also lead to discrepancies.[1] For the compound itself, ensure that your stock solution is properly stored and that you prepare fresh dilutions for each experiment to avoid degradation.

  • Q4: I am observing a high background signal in my assay. How can I troubleshoot this?

    • A4: A high background signal can be caused by several factors, including contaminated reagents, non-specific binding of antibodies (in immunoassays), or inherent fluorescence of the compound.[3][4][5] Ensure all reagents are fresh and properly stored. If using an ELISA-based method, inadequate washing between steps can lead to high background.[4] To check for compound interference, run a control with the compound in assay medium without cells or other biological components.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
Compound Precipitation in Assay Plate The final concentration of the compound exceeds its solubility in the assay medium.Determine the kinetic solubility of the compound in your specific medium. Ensure the final concentration is below this limit.
"Solvent shock" from rapid dilution of DMSO stock.Add the DMSO stock to pre-warmed medium drop-wise while gently vortexing. Keep the final DMSO concentration consistent and ideally below 0.5%.[6]
High Variability in Replicate Wells Inconsistent cell seeding.Ensure a homogenous cell suspension by gently mixing before and during plating.[2]
Pipetting errors when adding the compound.Calibrate pipettes regularly and use a consistent pipetting technique.[2]
"Edge effect" in multi-well plates due to evaporation.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[2]
Low or No Compound Activity Compound degradation.Prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Incorrect assay conditions.Optimize assay parameters such as incubation time and reagent concentrations.
The chosen cell line is not sensitive to the compound.Test the compound on a panel of different cell lines to identify a responsive model.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in common in vitro assays. This data is for illustrative purposes to guide expected outcomes.

Table 1: Hypothetical IC50 Values in Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (µM)
MCF-7BreastMTT Cytotoxicity8.5
A549LungMTT Cytotoxicity15.2
HCT116ColonMTT Cytotoxicity11.8

Table 2: Hypothetical Kinase Inhibition Data

Kinase TargetAssay TypeIC50 (nM)
PIM1ADP-Glo Kinase Assay120
CDK2LanthaScreen Eu Kinase Binding Assay850
VEGFR2HTScan® Kinase Assay>10,000

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

2. ADP-Glo™ Kinase Assay (for Kinase Inhibition)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced.

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate. This includes the kinase, substrate, ATP, and the test compound at various concentrations. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Visualizations

Below are diagrams illustrating common workflows and concepts relevant to performing in vitro assays with small molecules.

G cluster_0 Compound Preparation Workflow A Weigh Solid Compound B Dissolve in 100% DMSO (10-50 mM Stock) A->B C Aliquot and Store at -20°C or -80°C B->C D Thaw and Vortex Aliquot C->D E Prepare Serial Dilutions in Assay Medium D->E

A typical workflow for preparing a small molecule for in vitro assays.

G cluster_1 Troubleshooting Low Solubility A Precipitation Observed? B Lower Final Concentration A->B Yes C Optimize Dilution Method (e.g., drop-wise addition) A->C Yes D Perform Kinetic Solubility Assay B->D C->D E Problem Resolved D->E

A decision-making workflow for addressing compound precipitation issues.

G cluster_2 Hypothetical Signaling Pathway Inhibition A Growth Factor Receptor B Kinase Cascade (e.g., PIM1) A->B C Transcription Factor Activation B->C D Gene Expression (Proliferation, Survival) C->D I 2-N-[3-(trifluoromethyl)phenyl] -1,3,5-triazine-2,4-diamine I->B Inhibition

A simplified diagram of a potential mechanism of action for the compound.

References

Technical Support Center: Overcoming Solubility Challenges with Trifluoromethylphenyl Triazines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing solubility issues encountered with trifluoromethylphenyl triazine compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my trifluoromethylphenyl triazine compounds show poor solubility in aqueous assay buffers?

A1: Trifluoromethylphenyl triazines are often characterized by high lipophilicity (hydrophobicity) and low aqueous solubility. This is due to their molecular structure, which typically includes multiple aromatic (phenyl) rings and a trifluoromethyl (-CF3) group. These features make the compounds resistant to dissolving in water-based solutions, a property often referred to as being like "grease-balls".[1] While they may readily dissolve in 100% organic solvents like dimethyl sulfoxide (DMSO), they can precipitate when diluted into the aqueous environment of most biological assays.[2][3] This precipitation leads to unreliable and inaccurate assay results.[3]

Q2: What are the signs of compound precipitation in my assay?

A2: Compound precipitation can manifest in several ways:

  • Visual Cloudiness: The most obvious sign is a visible turbidity or cloudiness in the wells of your assay plate after adding the compound.

  • Reduced Biological Activity: The measured activity of the compound may be lower than expected because the actual concentration in solution is less than the nominal concentration.[3]

  • Poor Reproducibility: You may observe high variability between replicate wells or experiments.[3]

  • Discrepancies Between Assays: You might see a potent effect in a biochemical assay but a much weaker or no effect in a cell-based assay, which can sometimes be attributed to solubility differences in the respective assay media.[3]

Q3: What is the maximum concentration of DMSO I can use in my assay?

A3: The tolerance for DMSO varies significantly depending on the cell line or assay system. While DMSO is a widely used solvent, it is not inert and can have biological effects.[4][5] Generally, a final concentration of 0.1% to 0.5% DMSO is well-tolerated by many robust cell lines for up to 72 hours.[5] However, sensitive or primary cells may require concentrations below 0.1%.[5] It is crucial to determine the no-effect concentration for your specific system by running a DMSO-only dose-response curve.[5]

DMSO ConcentrationGeneral Cellular EffectsRecommendation
< 0.1% Generally considered safe for most cell lines, including sensitive ones.[5][6]Ideal for long-term exposure studies.[5]
0.1% - 0.5% Well-tolerated by many robust cell lines for short-to-medium term exposure (up to 72 hours).[5][6]A common and acceptable range for many in vitro assays.[5]
0.5% - 1.0% Increased potential for cytotoxicity and off-target effects on cell proliferation and function.[5][6]Use with caution and only for short exposure times if necessary.
> 1.0% Significant cytotoxicity, apoptosis, and cell membrane damage are common.[5][6]Generally not recommended for cell-based assays.[5]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4: Understanding the distinction between these two types of solubility is crucial for interpreting your results.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a high-concentration DMSO stock solution is rapidly diluted into an aqueous buffer.[7][8] It is a measure of a compound's tendency to stay in a temporary, supersaturated state and is highly relevant for high-throughput screening (HTS) and most standard laboratory assays where compounds are added from DMSO stocks.[7][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after it has been in contact with the solid compound for an extended period (e.g., 24 hours or more) until equilibrium is reached.[7][8][10] This value is more important for later-stage drug development, such as formulation and toxicology studies.[8]

For most in vitro assays, the kinetic solubility is the more practical parameter to optimize.[11]

Troubleshooting Guides

Issue: My compound is precipitating upon dilution into the aqueous assay buffer.

This is a common problem when moving from a 100% DMSO stock solution to a final assay condition.[12] The dramatic change in solvent polarity causes the hydrophobic compound to fall out of solution.

G start Precipitation Observed check_dmso Step 1: Review DMSO Protocol start->check_dmso optimize_dmso Is final DMSO % < 0.5%? check_dmso->optimize_dmso serial_dilution Use intermediate serial dilutions in DMSO/buffer mixtures? use_cosolvents Step 2: Add Co-solvents (e.g., PEG400, glycerol) serial_dilution->use_cosolvents Yes failure Still Precipitates: Consider Compound Analogs or Formulation Strategies serial_dilution->failure No, direct dilution is the problem optimize_dmso->serial_dilution Yes optimize_dmso->failure No, >0.5% (toxic) adjust_ph Step 3: Adjust Buffer pH use_cosolvents->adjust_ph use_cosolvents->failure If ineffective add_surfactant Step 4: Use Surfactants (e.g., Tween-80) adjust_ph->add_surfactant adjust_ph->failure If ineffective success Solubility Improved add_surfactant->success G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock 1. Prepare 10 mM compound stock in 100% DMSO prep_plate 2. Add 198 µL of aqueous buffer to 96-well plate prep_stock->prep_plate add_cmpd 3. Add 2 µL of DMSO stock to buffer (final conc. 100 µM) prep_plate->add_cmpd shake 4. Shake plate for 2 hours at room temperature add_cmpd->shake read 5. Read turbidity using a nephelometer shake->read analyze 6. Compare turbidity to controls to determine precipitation point read->analyze G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Triazine Compound (Inhibitor) Inhibitor->RAF Inhibitor->MEK

References

Technical Support Center: Process Improvement for the Scale-Up Synthesis of Triazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and process improvement in the scale-up synthesis of triazine-based compounds. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up synthesis of triazine compounds, particularly those derived from cyanuric chloride.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete Reaction: Insufficient reaction time, low temperature, or poor mixing. - Side Reactions: Temperature too high, leading to the formation of undesired byproducts. - Impure Starting Materials: Presence of moisture or other contaminants in reagents and solvents. - Product Loss During Work-up: Suboptimal extraction or purification procedures.- Optimize Reaction Conditions: Gradually increase reaction temperature and/or time while monitoring progress by TLC or HPLC. Ensure efficient stirring, especially in larger reactors. - Strict Temperature Control: For sequential substitutions on cyanuric chloride, maintain distinct temperature stages (e.g., 0-5°C for the first substitution, room temperature for the second, and elevated temperatures for the third)[1][2]. Utilize jacketed reactors for better heat management. - Use High-Purity Reagents: Ensure all starting materials and solvents are anhydrous and of high purity. - Refine Work-up Procedure: Optimize solvent choice for extraction and perform multiple extractions to maximize recovery.[3]
Formation of Multiple Products/Byproducts - Lack of Regioselectivity: For unsymmetrical triazines, similar reactivity of different nucleophiles can lead to a mixture of isomers. - Over-substitution: Reaction temperature is too high, or reaction time is too long, causing more substitutions on the triazine ring than desired. - Hydrolysis of Chloro-Triazine Intermediates: Presence of water can lead to the formation of hydroxy-triazine impurities.- Control Order of Nucleophile Addition: When synthesizing unsymmetrically substituted triazines, add the least reactive nucleophile first to the highly reactive cyanuric chloride.[4] - Precise Temperature and Time Control: Adhere to optimized temperature and time protocols for each substitution step to prevent further reactions.[2] - Maintain Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of reactive intermediates.
Poor Solubility of Reagents or Intermediates - Inappropriate Solvent: The chosen solvent may not effectively dissolve all reactants or intermediates at the required concentration for scale-up.- Solvent Screening: Test a range of solvents to find one that provides adequate solubility for all components. Polar aprotic solvents like DMF or DMSO are often used, but their removal can be challenging at scale.[1][5] - Consider Solvent Mixtures: A mixture of solvents can sometimes improve solubility profiles.
Difficult Purification - Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired compound, making separation difficult. - High-Boiling Solvents: Residual high-boiling solvents like DMF or DMSO can be difficult to remove completely.- Multi-Step Purification: Employ a combination of techniques such as liquid-liquid extraction, column chromatography, and recrystallization.[3] For complex mixtures, preparative HPLC may be necessary. - Optimize Crystallization: Carefully select a suitable solvent system for recrystallization to achieve high purity. - Azeotropic Distillation: For removal of high-boiling solvents, consider azeotropic distillation with a lower-boiling solvent.
Exothermic Reaction Runaway - Poor Heat Dissipation: In larger reactors, the surface-area-to-volume ratio decreases, making heat removal less efficient. The first substitution on cyanuric chloride is often highly exothermic.[2]- Slow Addition of Reagents: Add the nucleophile dropwise to the cyanuric chloride solution at a controlled rate. - Efficient Cooling: Use a jacketed reactor with a reliable cooling system to maintain the desired temperature. - Dilution: Conducting the reaction at a lower concentration can help to manage the exotherm.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common and scalable synthetic route for 1,3,5-triazine derivatives?

A1: The most prevalent method for synthesizing substituted 1,3,5-triazines on a large scale is the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][6] This approach is favored due to the low cost and availability of cyanuric chloride and the ability to introduce a variety of substituents in a controlled manner.[4]

Q2: How is the selectivity of substitution on the triazine ring controlled?

A2: Selectivity is primarily controlled by temperature. The three chlorine atoms on cyanuric chloride have different reactivities. The first substitution is typically carried out at low temperatures (0–5 °C), the second at room temperature, and the third at elevated temperatures (e.g., 70-100°C or higher).[1][2][7] This stepwise approach allows for the sequential introduction of different nucleophiles.

Q3: What are the key parameters to monitor during a scale-up synthesis of triazine compounds?

A3: The critical parameters to monitor and control are:

  • Temperature: To manage exotherms and control the selectivity of substitution.

  • Rate of Addition: Slow and controlled addition of reagents is crucial to prevent temperature spikes.

  • Mixing Efficiency: Ensure homogenous mixing to avoid localized concentration gradients and hot spots.

  • Reaction Progress: Regular monitoring by techniques like TLC or HPLC to determine reaction completion and detect byproduct formation.

Alternative Synthetic Methods

Q4: Are there "greener" or more efficient alternatives to conventional heating for triazine synthesis?

A4: Yes, microwave-assisted and sonochemical (ultrasound-assisted) methods are effective green alternatives. These techniques can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents like water or even solvent-free conditions.[1][2][8]

Q5: How do microwave and sonochemical methods compare to conventional heating in terms of efficiency?

A5: Microwave and sonochemical methods are generally more efficient. For example, some reactions that take several hours under conventional reflux can be completed in minutes using microwave irradiation, often with higher yields.[1][9] Sonication has also been shown to dramatically reduce reaction times and improve yields compared to traditional methods.[1]

Comparative Synthesis Data: Conventional vs. Green Methods

MethodTypical Reaction TimeTypical YieldKey Advantages
Conventional Heating Hours to DaysModerate to GoodWell-established and understood.
Microwave Irradiation MinutesGood to ExcellentRapid heating, shorter reaction times, often higher yields.[1][2][8]
Sonochemistry (Ultrasound) Minutes to HoursGood to ExcellentShorter reaction times, improved yields, can be performed at lower temperatures.[1]

Purification and Characterization

Q6: What are the most effective methods for purifying scaled-up batches of triazine compounds?

A6: A multi-step approach is often necessary. This can include:

  • Work-up: Quenching the reaction and performing liquid-liquid extractions to remove bulk impurities.

  • Column Chromatography: To separate the desired product from closely related byproducts.

  • Recrystallization: As a final step to achieve high purity. For very challenging separations, preparative HPLC may be required.[3]

Q7: What analytical techniques are essential for characterizing the final triazine products?

A7: Standard analytical techniques for characterization include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: As an indicator of purity.

Experimental Protocols

Protocol 1: General Procedure for Sequential Substitution of Cyanuric Chloride (Conventional Heating)

This protocol outlines a general method for the synthesis of a disubstituted amino-triazine.

  • Step 1: First Substitution

    • Dissolve cyanuric chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetone) in a jacketed reactor equipped with a mechanical stirrer and a thermometer.

    • Cool the mixture to 0-5°C under an inert atmosphere (e.g., nitrogen).

    • Slowly add a solution of the first amine nucleophile (1.0 eq) and a base (e.g., DIPEA, 1.1 eq) in the same solvent, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Step 2: Second Substitution

    • Once the first substitution is complete, add a solution of the second amine nucleophile (1.0 eq) and a base (e.g., DIPEA, 1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as indicated by TLC.

  • Step 3: Work-up and Purification

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Protocol 2: Microwave-Assisted Synthesis of a Trisubstituted Triazine

This protocol is adapted for the final substitution step, which often requires higher temperatures.

  • In a microwave-safe vial, combine the 2-chloro-4,6-disubstituted-1,3,5-triazine (1.0 eq), the third nucleophile (1.2-1.5 eq), and a base (e.g., K₂CO₃ or DIPEA, 1.5 eq) in a suitable solvent (e.g., DMF, ethanol).[10]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).[10]

  • After cooling, perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product using column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Scale-Up cluster_solutions Corrective Actions cluster_outcome Outcome start Problem Identified (e.g., Low Yield, Impurities) check_params Review Critical Parameters (Temp, Time, Stoichiometry) start->check_params check_materials Verify Reagent & Solvent Purity start->check_materials check_setup Assess Reactor Setup (Mixing, Heat Transfer) start->check_setup optimize Optimize Reaction Conditions (Systematic Adjustments) check_params->optimize purify_reagents Purify/Dry Starting Materials check_materials->purify_reagents improve_mixing Improve Agitation/Reactor Design check_setup->improve_mixing success Process Improved optimize->success failure Issue Persists optimize->failure purify_reagents->success purify_reagents->failure improve_mixing->success improve_mixing->failure change_method Consider Alternative Methods (Microwave, Sonochemistry) change_method->optimize failure->change_method

Caption: A logical workflow for troubleshooting common issues in triazine synthesis scale-up.

Sequential_Substitution cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cyanuric_chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1_conditions Nucleophile 1 (Nu1-H) Base 0-5 °C mono_substituted 2,4-Dichloro-6-(Nu1)-1,3,5-triazine step1_conditions->mono_substituted step2_conditions Nucleophile 2 (Nu2-H) Base Room Temperature di_substituted 2-Chloro-4-(Nu1)-6-(Nu2)-1,3,5-triazine step2_conditions->di_substituted step3_conditions Nucleophile 3 (Nu3-H) Base Elevated Temperature tri_substituted 2-(Nu3)-4-(Nu1)-6-(Nu2)-1,3,5-triazine step3_conditions->tri_substituted

Caption: Temperature-controlled sequential substitution of cyanuric chloride for triazine synthesis.

References

Addressing impurities in the synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound?

A common and effective method is the condensation reaction between a substituted biguanide, specifically 1-[3-(trifluoromethyl)phenyl]biguanide hydrochloride, and an appropriate ester, such as methyl formate or ethyl formate, in the presence of a base like sodium methoxide.[1][2] This reaction cyclizes the biguanide with the ester to form the desired 2,4-diamino-1,3,5-triazine ring structure. An alternative approach involves the reaction of 3-(trifluoromethyl)aniline with dicyandiamide to first form the biguanide precursor, which then undergoes cyclization.[1]

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors. Below is a list of common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Moisture in Reaction: The presence of water can lead to the hydrolysis of the ester starting material, forming carboxylic acid by-products and consuming your reagents.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Stoichiometry: Incorrect amounts of the base (e.g., sodium methoxide) can hinder the reaction. The base is crucial for deprotonating the biguanide and facilitating the condensation. Ensure the base is fresh and added in the correct stoichiometric ratio.

  • Impure Starting Materials: The purity of the 1-[3-(trifluoromethyl)phenyl]biguanide precursor is critical. Impurities like guanylurea, which can form during biguanide synthesis, will not lead to the desired product.[3] It is advisable to purify the biguanide before the cyclization step.

Q3: I am observing unexpected peaks in my NMR/LC-MS analysis. What could these impurities be?

Several impurities can arise during the synthesis. Here are the most likely candidates:

  • Unreacted Starting Materials: The most common impurities are unreacted 1-[3-(trifluoromethyl)phenyl]biguanide and the ester. Their presence can be confirmed by comparing the analytical data with authentic samples of the starting materials.

  • Melamine-type Byproducts: Self-condensation of the biguanide precursor under certain conditions can lead to the formation of melamine-related structures.

  • Hydrolysis Products: If the reaction mixture is exposed to acidic or strongly basic conditions during workup at elevated temperatures, the triazine ring itself could potentially hydrolyze, leading to various degradation products.

  • Guanylurea: If the biguanide starting material was impure, guanylurea could be a carry-over impurity.[3]

Q4: How can I best purify the final product to remove these impurities?

The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and unreacted starting materials. A suitable solvent system (e.g., ethanol/water, methanol, or acetonitrile) should be determined on a small scale.

  • Silica Gel Column Chromatography: If recrystallization is ineffective or if impurities have similar solubility profiles, column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol), can effectively separate the desired product from byproducts.[4]

  • Acid/Base Wash: During the workup, washing the organic extract with a dilute acid solution can help remove basic impurities, while a wash with a dilute base (like sodium bicarbonate solution) can remove acidic byproducts, such as carboxylic acids from ester hydrolysis.[1]

Experimental Protocols & Data

Protocol 1: Synthesis via Biguanide Condensation

This protocol outlines the synthesis of this compound from the corresponding biguanide hydrochloride and an ester.

Materials:

  • 1-[3-(trifluoromethyl)phenyl]biguanide hydrochloride

  • Ethyl formate (or methyl formate)

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

Procedure:

  • To a solution of 1-[3-(trifluoromethyl)phenyl]biguanide hydrochloride (1.0 eq) in anhydrous methanol cooled to 0°C under a nitrogen atmosphere, add sodium methoxide (2.0-2.2 eq).

  • Stir the mixture at 0°C for 30 minutes.

  • To this cooled mixture, add ethyl formate (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product sequentially with water and cold diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary

The following table summarizes typical outcomes based on reaction conditions. Note that these are representative values and actual results may vary.

ParameterCondition ACondition BCondition C
Solvent Anhydrous MethanolAnhydrous EthanolTHF
Base Sodium MethoxideSodium EthoxideSodium Hydride
Temperature 65°C78°C60°C
Reaction Time 6 hours8 hours12 hours
Typical Yield 75-85%70-80%50-60%
Purity (crude) ~90%~88%~80%

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Mix Biguanide Precursor and Anhydrous Solvent B Cool to 0°C under N2 A->B C Add Base (e.g., NaOMe) B->C D Add Ester (e.g., Ethyl Formate) C->D E Reflux for 4-8 hours D->E F Monitor by TLC E->F G Solvent Evaporation F->G Reaction Complete H Aqueous Resuspension G->H I Filter Crude Product H->I J Recrystallization or Column Chromatography I->J K Dry Pure Product J->K L Final Pure Product K->L

Caption: General synthesis and purification workflow.

Potential Impurity Formation Pathways

This diagram shows the main reaction pathway and potential side reactions that can lead to common impurities.

G Biguanide 1-[3-(CF3)phenyl]biguanide Product Desired Product (2-N-[3-(CF3)phenyl]-1,3,5- triazine-2,4-diamine) Biguanide->Product Main Reaction Impurity2 Unreacted Biguanide Biguanide->Impurity2 Incomplete Reaction Ester Ethyl Formate Ester->Product Impurity1 Carboxylic Acid Salt (from Ester Hydrolysis) Ester->Impurity1 Side Reaction (Hydrolysis) H2O Water (contaminant) H2O->Impurity1

Caption: Main reaction and common impurity pathways.

Troubleshooting Decision Tree

Use this guide to diagnose and resolve common synthesis issues.

G Start Problem Encountered LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes CheckAnhydrous Ensure Anhydrous Conditions LowYield->CheckAnhydrous Yes OptimizeTime Optimize Reaction Time / Temp LowYield->OptimizeTime Yes Recrystallize Attempt Recrystallization ImpureProduct->Recrystallize Yes Workup Optimize Workup (Acid/Base Wash) ImpureProduct->Workup Yes Column Perform Column Chromatography Recrystallize->Column Still Impure

Caption: Troubleshooting guide for common synthesis problems.

References

Technical Support Center: Enhancing the Stability of 2,4-Diamino-1,3,5-triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 2,4-diamino-1,3,5-triazine compounds for experimental use. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of 2,4-diamino-1,3,5-triazine compounds?

A1: The stability of 2,4-diamino-1,3,5-triazine compounds is primarily influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The specific substituents on the triazine ring can also significantly impact the compound's stability.

Q2: What are the common degradation pathways for these compounds?

A2: The most common degradation pathways for 2,4-diamino-1,3,5-triazine derivatives are hydrolysis (both acid and base-catalyzed), oxidation, and thermal decomposition. Photodegradation can also occur upon exposure to light. The triazine ring itself is relatively stable, with degradation often initiated at the substituent groups.

Q3: How does pH affect the stability of these compounds?

A3: The pH of the solution can significantly impact the stability of 2,4-diamino-1,3,5-triazine compounds. Both acidic and basic conditions can catalyze the hydrolysis of amino and other susceptible groups attached to the triazine ring. The pKa of the specific compound will determine its ionization state and, consequently, its susceptibility to pH-dependent degradation.[1]

Q4: Are there general guidelines for the storage of 2,4-diamino-1,3,5-triazine compounds?

A4: Yes, as a general guideline, these compounds should be stored in well-sealed containers, protected from light, and kept in a cool and dry place. For solutions, it is advisable to use buffered systems at a pH where the compound exhibits maximum stability and to store them at low temperatures (e.g., 2-8°C) to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected degradation of the compound in an aqueous solution. pH instability: The pH of the solution may be promoting hydrolysis.Determine the optimal pH for your compound's stability through a pH stability study. Use a suitable buffer to maintain the pH.
Oxidation: The compound may be sensitive to dissolved oxygen or trace metal ions that catalyze oxidation.Degas the solvent before preparing the solution. Consider adding an antioxidant if compatible with your experimental setup.
Inconsistent results in thermal stability studies. Inconsistent heating rate or sample preparation: Variations in these parameters can lead to different degradation profiles.Use a consistent heating rate and ensure uniform sample packing in the analysis instrument (e.g., TGA/DSC).
Hygroscopic nature of the compound: Absorption of moisture can lower the decomposition temperature.Ensure the compound is thoroughly dried before analysis and handle it in a low-humidity environment.
Compound degradation upon exposure to laboratory light. Photosensitivity: The compound may be susceptible to photodegradation.Conduct experiments under amber or red light. Store stock solutions and samples in amber vials or wrapped in aluminum foil.
Formation of unexpected byproducts during the experiment. Reaction with excipients or other components in the formulation. Perform compatibility studies with all excipients and formulation components to identify any potential interactions.
Secondary degradation: The initial degradation products may be further degrading into other species.Analyze samples at multiple time points to understand the degradation pathway and identify primary and secondary degradation products.

Quantitative Stability Data

Table 1: Thermal Decomposition Data for Melamine and its Derivatives

CompoundDecomposition Temperature (°C)Kinetic ModelActivation Energy (kJ/mol)Rate Constant Expression
Melamine-Hydrogen Peroxide Adduct110 - 190First-order70.44.3 x 107 exp(-70.4/RT) s-1[2]
Melamine Phosphate (Stage 1)250 - 300Mampel (F1)Varies with conversionNot specified[3][4]
Melamine Phosphate (Stage 2)300 - 330Avrami-Erofeev (A2)Varies with conversionNot specified[3][4]

Table 2: Photodegradation of Triazine Herbicides in Aqueous TiO2 Suspensions

CompoundHalf-life (t1/2) in min
Atrazine10.8 - 38.3
Propazine10.8 - 38.3
Cyanazine10.8 - 38.3
Prometryne10.8 - 38.3
Irgarol10.8 - 38.3
Data from a study on s-triazine herbicides, which share the triazine core but have different substituents than many experimental 2,4-diamino-1,3,5-triazine compounds.[5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Acid and Base Hydrolysis

  • Objective: To evaluate the stability of the compound in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of the 2,4-diamino-1,3,5-triazine compound in a suitable solvent (e.g., methanol, acetonitrile).

    • For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 N HCl.

    • For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.

    • At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration.

    • Analyze the samples using a validated stability-indicating HPLC method.

2. Oxidative Degradation

  • Objective: To assess the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a stock solution of the compound.

    • Add a solution of hydrogen peroxide (e.g., 3-30%) to the stock solution.

    • Store the solution at room temperature or a slightly elevated temperature, protected from light.

    • Monitor the degradation over time by taking samples at various intervals.

    • Analyze the samples by HPLC.

3. Thermal Degradation

  • Objective: To evaluate the stability of the compound at elevated temperatures.

  • Methodology (Solid State):

    • Place a known amount of the solid compound in a suitable container.

    • Expose the sample to a high temperature (e.g., 70°C) in a calibrated oven for a defined period.

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

  • Methodology (Solution):

    • Prepare a solution of the compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Analyze samples at different time points by HPLC.

4. Photostability Testing

  • Objective: To determine the compound's sensitivity to light.

  • Methodology:

    • Expose the compound (as a solid or in solution) to a light source that provides a standardized level of illumination (e.g., as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • After a defined exposure time, analyze both the exposed and control samples by HPLC.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Compound 2,4-Diamino-1,3,5-triazine Compound StockSolution Stock Solution Compound->StockSolution Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) StockSolution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) StockSolution->Oxidation Thermal Thermal Degradation (e.g., 70°C) StockSolution->Thermal Photo Photostability (ICH Q1B) StockSolution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Hydrolysis) Sampling->Neutralization If applicable HPLC HPLC Analysis Sampling->HPLC Neutralization->HPLC Data Data Analysis & Degradant Identification HPLC->Data

Forced degradation experimental workflow.

Degradation_Pathways cluster_degradation Degradation Products Parent 2,4-Diamino-1,3,5-triazine Derivative Hydrolysis Hydrolysis Products (e.g., Hydroxylated derivatives) Parent->Hydrolysis H+ or OH- Oxidation Oxidation Products (e.g., N-oxides) Parent->Oxidation Oxidizing Agent Thermal Thermal Degradants Parent->Thermal Heat Photo Photodegradants Parent->Photo Light (hν)

General degradation pathways for 2,4-diamino-1,3,5-triazine compounds.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of the novel compound 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine and its structural analogs. The focus of this comparison is on the anticancer and kinase inhibitory activities, which are prominent features of the 2,4-diamino-1,3,5-triazine scaffold. Due to the limited publicly available data on the specific biological activity of this compound, this guide leverages data from closely related N2,6-diaryl-1,3,5-triazine-2,4-diamines to provide a comprehensive overview of the potential of this chemical class.

Introduction to 2,4-Diamino-1,3,5-triazine Derivatives

The 1,3,5-triazine ring is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The 2,4-diamino-1,3,5-triazine scaffold, in particular, has been extensively explored for the development of targeted cancer therapies, primarily as kinase inhibitors.[2] The substitution pattern on the triazine core and its appended aryl rings plays a crucial role in determining the potency and selectivity of these compounds. The presence of a trifluoromethylphenyl group, as in the title compound, is a common strategy in drug design to enhance metabolic stability and target binding affinity.

Comparative Biological Activity

Table 1: Antiproliferative Activity of N2,6-Diaryl-1,3,5-triazine-2,4-diamine Analogs

Compound ID6-Aryl SubstituentN2-Aryl SubstituentCell LineActivity (GI₅₀)Reference
Analog 1 3,4,5-Trimethoxyphenyl4-MethoxyphenylMDA-MB-231 (Breast Cancer)1 nM
Analog 2 4-Chlorophenyl2,4-DichlorophenylMDA-MB-231 (Breast Cancer)6.25 µM[3]
Analog 3 4-FluorophenylDimorpholinoMCF7 (Breast Cancer)6.19 µM[4]
Analog 4 4-Phenylpiperazin-1-yl(dimethylamino)phenyl]imino}acetonitrileMALME-3M (Melanoma)3.3 x 10⁻⁸ M[5]

Table 2: Kinase Inhibitory Activity of 2,4-Diamino-1,3,5-triazine Analogs

| Compound ID | Target Kinase | Activity (IC₅₀) | Reference | |---|---|---| | Analog 5 (5b) | PIM1 Kinase | 1.18 µg/mL |[6][7] | | Analog 6 (13g) | PI3Kα | 7.0 nM |[1] | | Analog 6 (13g) | mTOR | 48 nM |[1] | | Analog 7 | EGFR | 61 nM |[8] |

Signaling Pathways and Mechanism of Action

Many 2,4-diamino-1,3,5-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. A prominent pathway targeted by this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3][7][8] Inhibition of kinases within this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 2,4-Diamino-1,3,5-Triazine Derivatives Triazine->PI3K Triazine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine derivatives.

Experimental Protocols

To ensure the objective comparison of biological activities, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used to evaluate the efficacy of anticancer compounds.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control, and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT-based cell viability assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure the activity of kinases and their inhibition by test compounds.[6][10][11]

  • Reaction Setup: The kinase reaction is set up in a 384-well plate containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated and incubated at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP.

  • Luminescence Measurement: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the kinase activity. The IC₅₀ (concentration that inhibits kinase activity by 50%) is then calculated.

Conclusion

While direct biological data for this compound is currently limited, the analysis of its structural analogs strongly suggests its potential as a potent anticancer agent, likely acting through the inhibition of key cellular kinases such as those in the PI3K/Akt/mTOR pathway. The presence of the 3-(trifluoromethyl)phenyl moiety is anticipated to contribute favorably to its biological activity profile. Further experimental validation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential.

References

The Trifluoromethyl Group: A Key to Unlocking Potent and Selective Triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoromethyl-substituted triazine derivatives reveals their enhanced inhibitory activity against key cancer-associated kinases, positioning them as promising candidates in oncological drug development. The strategic incorporation of a trifluoromethyl moiety significantly boosts cellular potency and modulates selectivity, particularly for the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation.

A prime example of this is the potent and selective pan-class I PI3K/mTOR inhibitor, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, referred to as PQR309.[1][2] The introduction of a trifluoromethyl group at the C4-position of the pyridine ring leads to a substantial increase in both enzymatic targeting and cellular potency.[1][2] This enhancement is attributed to the unique electronic properties of the trifluoromethyl group, which can influence the molecule's binding affinity and overall pharmacological profile.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a trifluoromethyl-substituted triazine derivative (Compound 1) and its analogues against PI3Kα and mTOR. The data clearly demonstrates the superior potency of the trifluoromethyl-containing compound.

Compound IDR-Group on Pyridine RingPI3Kα Kᵢ (nM)mTOR Kᵢ (nM)mTOR/PI3Kα Kᵢ RatioPI3Kα IC₅₀ (nM)
1 4-CF₃ 17 61 3.6 33
13H1391040.75344
143-CH₃1002582.6215
154-CH₃943403.6188

Data sourced from Fairhurst et al., J. Med. Chem. 2017.[1][2]

The structure-activity relationship (SAR) analysis indicates that the substitution on the pyridine ring is a critical determinant of the compound's activity and selectivity. The unsubstituted pyridine analogue (Compound 13) exhibits significantly lower potency. While the introduction of a methyl group (Compounds 14 and 15) improves activity, the trifluoromethyl group in Compound 1 provides a remarkable boost in PI3Kα inhibition, with a Kᵢ of 17 nM.[1][2] This highlights the trifluoromethyl group's role in optimizing the interaction with the kinase's ATP-binding site.

Signaling Pathway and Experimental Workflow

The trifluoromethyl-substituted triazine derivatives primarily target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation, survival, and growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Triazine Trifluoromethyl-Triazine Derivative Triazine->PI3K Inhibits Triazine->mTORC1 Inhibits

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The development and evaluation of these compounds follow a structured workflow, beginning with chemical synthesis and culminating in in vivo studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Cyanuric Chloride) Intermediate Intermediate Synthesis Start->Intermediate Final Final Trifluoromethyl-Triazine Derivative Intermediate->Final InVitro In Vitro Kinase Assays (PI3K, mTOR) Final->InVitro Cellular Cellular Assays (Proliferation, Apoptosis) InVitro->Cellular InVivo In Vivo Animal Models (Xenografts) Cellular->InVivo

Figure 2: General experimental workflow for triazine derivative development.

Experimental Protocols

The inhibitory activity of the trifluoromethyl-substituted triazine derivatives is determined using in vitro kinase assays. The following are generalized protocols for PI3Kα and mTOR kinase assays.

PI3Kα Kinase Assay Protocol

This assay measures the phosphorylation of a lipid substrate by PI3Kα and its inhibition by test compounds. A common method is a luminescent kinase assay that quantifies the amount of ADP produced.[3][4]

  • Reagent Preparation:

    • Kinase Buffer: Typically contains 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, and 0.025mg/ml BSA.[4]

    • PI3Kα Enzyme: Recombinant human PI3Kα is diluted in the kinase buffer to the desired concentration.

    • Lipid Substrate: A solution of phosphatidylinositol-4,5-bisphosphate (PIP2) is prepared.

    • ATP Solution: A stock solution of ATP is prepared in water. The final concentration in the assay is typically around 25 µM.[4]

    • Test Compound: The trifluoromethyl-substituted triazine derivative is serially diluted in DMSO and then further diluted in kinase buffer.

  • Assay Procedure:

    • The test compound or vehicle (DMSO) is added to the wells of a 384-well plate.

    • A mixture of the PI3Kα enzyme and lipid substrate is then added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for 60 minutes.[4]

  • Detection:

    • An ADP detection reagent (such as ADP-Glo™) is added to each well to stop the kinase reaction and deplete the remaining ATP.[3][4]

    • A kinase detection reagent is then added to convert the produced ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.

    • The luminescence is measured using a plate reader. The signal intensity is proportional to the PI3Kα activity.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound.

    • The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

mTOR Kinase Assay Protocol

This assay measures the ability of a compound to inhibit the catalytic activity of the mTOR protein by quantifying the phosphorylation of a known substrate.[5]

  • Reagent Preparation:

    • Kinase Buffer: Typically contains 25 mM Tris-HCl (pH 7.5), 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, and 10 mM MgCl₂.[5]

    • mTOR Enzyme: Active, recombinant mTOR is diluted in the kinase buffer.

    • Substrate: An inactive kinase substrate such as GST-4E-BP1 or inactive p70S6K is used.[5]

    • ATP Solution: A 10 mM stock solution is prepared, with a final assay concentration typically between 100-500 µM.[5]

    • Test Compound: The trifluoromethyl-substituted triazine derivative is serially diluted in DMSO and then in kinase buffer.

  • Assay Procedure:

    • The mTOR enzyme, substrate, and test compound are combined in the kinase buffer in a microcentrifuge tube or plate well.

    • The reaction is initiated by the addition of the ATP/MgCl₂ solution.

    • The reaction mixture is incubated at 30°C for 30-60 minutes.[5]

    • The reaction is stopped by adding SDS-PAGE sample buffer.

  • Detection (Western Blot):

    • The reaction products are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is probed with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K Thr389).[5]

    • An appropriate HRP-conjugated secondary antibody is used, and the signal is detected using an ECL reagent.

  • Data Analysis:

    • The intensity of the phosphorylated substrate bands is quantified.

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC₅₀ value is determined from the resulting dose-response curve.

References

Comparative Analysis of 2-N-Phenyl-1,3,5-triazine-2,4-diamines: A Guide to In Vitro Findings and Their Preclinical Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro biological activities of 2-N-phenyl-1,3,5-triazine-2,4-diamines and related 2,4-diamino-1,3,5-triazine derivatives. The reported in vitro findings as neuronal voltage-gated sodium channel blockers, anticancer, and antiviral agents are summarized and contextualized with available preclinical data and comparative compounds. Detailed experimental methodologies are provided to support the reproducibility of these findings.

I. Data Presentation: Summary of In Vitro Activities

The following tables summarize the quantitative data from in vitro studies on 2,4-diamino-1,3,5-triazine derivatives, showcasing their potential as therapeutic agents.

Table 1: Neuronal Voltage-Gated Sodium Channel Blocking Activity

Compound ClassSpecific Derivative(s)Assay TypeEndpointResultReference(s)
5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines4a-4jNeuronal sodium channel bindingIC₅₀4.0 - 14.7 µM[1][2][3]
Comparative Compound
Lamotrigine (1,2,4-triazine)-Voltage-sensitive sodium channel inhibition-Established Anticonvulsant

Table 2: In Vitro Anticancer Activity

Compound ClassSpecific Derivative(s)Cell Line(s)Assay TypeEndpointResultReference(s)
6,N²-Diaryl-1,3,5-triazine-2,4-diaminesCompound 102MDA-MB-231 (Breast)CytotoxicityIC₅₀1 nM
Imamine-1,3,5-triazine derivativesCompound 4fMDA-MB-231 (Breast)Antiproliferative (MTT)IC₅₀6.25 µM
Imamine-1,3,5-triazine derivativesCompound 4kMDA-MB-231 (Breast)Antiproliferative (MTT)IC₅₀8.18 µM
2-imino-2H-chromen-3-yl-1,3,5-triazinesCompound 11DAN-G, A-427, LCLC-103H, SISO, RT-4CytotoxicityIC₅₀1.51 - 2.60 µM
Comparative Compound
Imatinib-MDA-MB-231 (Breast)Antiproliferative (MTT)IC₅₀35.50 µM

Table 3: In Vitro Antiviral Activity

Compound ClassSpecific Derivative(s)VirusCell LineAssay TypeEndpointResultReference(s)
Pyrrolo[2,1-f][4][5][6]triazinesDimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][4][5][6]triazine-5,6-dicarboxylateInfluenza A (H1N1)MDCKAntiviral ActivityIC₅₀4 µg/mL
1,3,5-Triazine derivatives with piperazineCompound C35Potato Virus Y (PVY)-Inactivation ActivityEC₅₀89 ± 5 µg/mL[7]
Triazine SulfonamidesCompound 3aSARS-CoV-2-CytotoxicityIC₅₀2.378 µM
Comparative Compounds
Ningnanmycin-Potato Virus Y (PVY)-Inactivation ActivityEC₅₀72 ± 6 µg/mL[7]
Remdesivir-SARS-CoV-2--IC₅₀10.11 µM

II. Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below.

1. Neuronal Voltage-Gated Sodium Channel Binding Assay

  • Objective: To determine the affinity of the test compounds for neuronal voltage-gated sodium channels.

  • Methodology:

    • Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue.

    • Binding Assay: The assay is typically performed in a competitive binding format using a radiolabeled ligand that specifically binds to the sodium channel, such as [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX).

    • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compounds are incubated with the prepared membranes.

    • Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

2. In Vitro Cytotoxicity and Antiproliferative Assays (MTT Assay)

  • Objective: To assess the ability of the test compounds to inhibit cancer cell growth and proliferation.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

3. In Vivo Tumor Xenograft Model

  • Objective: To evaluate the in vivo anticancer efficacy of a lead compound.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

    • Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flanks of the mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Compound Administration: The mice are treated with the test compound (e.g., compound 4f) or a vehicle control, typically via intraperitoneal injection, for a specified duration.

    • Tumor Measurement: Tumor volume is measured regularly using calipers.

    • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.

4. In Vitro Antiviral Assay (Plaque Reduction Assay for Influenza Virus)

  • Objective: To determine the concentration of a compound required to inhibit viral replication.

  • Methodology:

    • Cell Culture: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in multi-well plates.

    • Viral Infection: The cell monolayers are infected with a known amount of influenza virus.

    • Compound Treatment: After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a substance that forms a semi-solid overlay (e.g., agarose).

    • Incubation: The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

    • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • Data Analysis: The IC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

5. In Vivo Model for Potato Virus Y (PVY)

  • Objective: To assess the protective, curative, and inactivation activity of compounds against PVY in whole plants.

  • Methodology:

    • Plant Cultivation: Healthy tobacco plants (e.g., Nicotiana tabacum) are grown under controlled greenhouse conditions.

    • Virus Inoculation: The leaves of the plants are mechanically inoculated with PVY.

    • Compound Application:

      • Protective Activity: The compound is applied to the leaves before viral inoculation.

      • Curative Activity: The compound is applied to the leaves after viral inoculation.

      • Inactivation Activity: The compound is mixed with the virus inoculum before application to the leaves.

    • Symptom Observation: The plants are observed for the development of viral symptoms over a period of time.

    • Data Analysis: The disease incidence and severity in the treated plants are compared to control plants to determine the percentage of inhibition for each activity type. The EC₅₀ is the concentration that provides 50% inhibition.

III. Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the activities of 2-N-phenyl-1,3,5-triazine-2,4-diamines.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Triazine_Inhibitor Triazine Inhibitor Triazine_Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of certain triazine derivatives.

Neuraminidase_Inhibition_Workflow cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment 1. Virus Attachment to Host Cell Viral_Replication 2. Viral Replication inside Host Cell Virus_Attachment->Viral_Replication Virus_Budding 3. New Virus Particles Bud from Host Cell Viral_Replication->Virus_Budding Neuraminidase_Action 4. Neuraminidase Cleaves Sialic Acid for Release Virus_Budding->Neuraminidase_Action Virus_Release 5. Virus Release and Infection of New Cells Neuraminidase_Action->Virus_Release Blocked_Release Virus Trapped on Cell Surface Triazine_NA_Inhibitor Triazine Neuraminidase Inhibitor Triazine_NA_Inhibitor->Neuraminidase_Action Inhibits

Caption: Mechanism of action for neuraminidase inhibitors like certain triazine derivatives.

In_Vitro_To_In_Vivo_Workflow In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assay) Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays) Lead_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Confirmation (e.g., Xenograft Model) Mechanism_of_Action->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: General workflow from in vitro discovery to in vivo validation.

References

Phenyl-Substituted 2,4-Diamino-1,3,5-Triazines: A Comparative Analysis of Anticancer and Kinase Inhibition Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 2,4-diamino-1,3,5-triazine derivatives featuring various phenyl substitutions. Geared towards researchers, scientists, and drug development professionals, this document synthesizes experimental data on their anticancer and protein kinase inhibitory activities, offering insights into their structure-activity relationships (SAR). The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways.

Introduction

The 2,4-diamino-1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of phenyl substituents onto this scaffold has been a key strategy in the development of potent inhibitors of various biological targets, particularly in the realm of oncology. These derivatives have demonstrated significant efficacy as anticancer agents and inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide aims to provide a comparative overview of these compounds, highlighting the impact of different phenyl substitutions on their biological activity.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various phenyl-substituted 2,4-diamino-1,3,5-triazine derivatives against a range of cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Phenyl-Substituted 2,4-Diamino-1,3,5-Triazine Derivatives

Compound IDPhenyl SubstitutionCancer Cell LineActivity MetricValueReference
19 4-(dimethylamino)phenylMelanoma (MALME-3M)GI503.3 x 10⁻⁸ M[1]
11 4-phenylpiperazin-1-ylBreast Cancer (MCF-7)IC501.0 µM[2]
11 Colon Carcinoma (HCT-116)IC500.98 µM[2]
102 Diaryl substitutedTriple-Negative Breast Cancer (MDA-MB-231)IC501 nM[3]
4f 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenylTriple-Negative Breast Cancer (MDA-MB-231)IC506.25 µM[4]
4k 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenylTriple-Negative Breast Cancer (MDA-MB-231)IC508.18 µM[4]
5f 4-(2-chlorophenyl)piperazinoVarious human tumor cell linesIC500.45 - 1.66 µM[5]
4c 2,4-diCl, pyrrolidineMurine Colon Carcinoma (C26)IC501.71 µM[6]
3c 3,4-diCl, pyrrolidineMurine Colon Carcinoma (C26)IC503.05 µM[6]
11 (coumarin hybrid) 4-phenylpiperazin-1-ylVarious human tumor cell linesIC501.51–2.60 μM[7][8]

Table 2: Protein Kinase Inhibitory Activity of Phenyl-Substituted 2,4-Diamino-1,3,5-Triazine Derivatives

Compound IDPhenyl SubstitutionTarget KinaseActivity MetricValueReference
5b Aryl substitutedPIM1 kinaseIC501.18 µg/mL[9][10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2,4-diamino-1,3,5-triazine derivatives is significantly influenced by the nature and position of the phenyl substitution.

  • Anticancer Activity: The presence of a 4-phenylpiperazino group appears to be favorable for potent anticancer activity, as seen in compounds 11 and 5f .[2][5] Further substitution on the phenyl ring of the piperazine moiety, such as with a chlorine atom, can enhance this activity. The incorporation of bulky and lipophilic groups, like in the 4-phenylpiperazine-substituted coumarin hybrid 11 , also results in significant cytotoxicity.[7][8] A diaryl substitution pattern, as in compound 102 , has been shown to be highly effective, particularly against triple-negative breast cancer.[3] The nature of the linker between the triazine core and the phenyl ring is also crucial, with imino and hydrazone linkages being explored.[1][2]

  • Kinase Inhibition: While the available data is more limited in this area, the inhibition of PIM1 kinase by an aryl-substituted diaminotriazine (5b ) highlights the potential of these compounds as kinase inhibitors.[9][10] The specific substitutions on the aryl ring are critical for determining the potency and selectivity of kinase inhibition.

Experimental Protocols

Synthesis of 2,4-Diamino-1,3,5-Triazine Derivatives

A common synthetic route involves the cyclocondensation of biguanides with esters or the reaction of dicyandiamide with nitriles.[2][9] Microwave-assisted synthesis has emerged as an efficient method for the preparation of these compounds, often leading to higher yields and shorter reaction times.[9][11][12]

A representative two-step synthesis involves:

  • Formation of Biguanide Intermediates: Arylbiguanides are synthesized, for example, through microwave irradiation of the corresponding starting materials.[9][10]

  • Cyclization to form the Triazine Ring: The biguanide intermediates are then reacted with appropriate reagents, such as esters, to form the 2,4-diamino-1,3,5-triazine core.[9][10]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][13]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a further 48-72 hours.[13]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[13]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.[13]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Protein Kinase Inhibition Assay

The inhibitory activity against protein kinases can be assessed using various assay formats, such as the ADP-Glo™ Kinase Assay.

Protocol:

  • Enzyme Reaction: The enzymatic reaction is carried out in a buffer containing the target kinase, the test compound, and ATP.[9][10]

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, is measured using a luminometer.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a key signaling pathway potentially targeted by these compounds and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Biguanides, Esters) synthesis Microwave-Assisted Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity kinase_inhibition Kinase Inhibition Assay purification->kinase_inhibition sar_analysis Structure-Activity Relationship Analysis cytotoxicity->sar_analysis kinase_inhibition->sar_analysis

Caption: Experimental workflow for the synthesis and evaluation of 2,4-diamino-1,3,5-triazines.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine Phenyl-Substituted 2,4-Diamino-1,3,5-Triazine Triazine->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for these triazine derivatives.

References

Comparative Efficacy Analysis of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine and Methotrexate as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative analysis of the investigational compound 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, hereafter referred to as Compound X, and the established drug, Methotrexate. Both compounds are evaluated for their efficacy as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target in oncology.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a side-by-side comparison of in vitro efficacy, supported by detailed experimental protocols and pathway visualizations.

Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular proliferation.[4][5] Consequently, DHFR has been a significant target for anticancer therapies for decades.[2][3]

Methotrexate (MTX) is a classical antifolate and a potent DHFR inhibitor that has been a cornerstone of cancer chemotherapy since the 1940s.[1][2] However, its clinical utility can be limited by issues such as drug resistance and toxicity.[2][6] The 1,3,5-triazine scaffold has emerged as a promising framework for the development of novel DHFR inhibitors, with various derivatives showing significant anticancer properties.[7]

This guide focuses on Compound X, a novel 1,3,5-triazine derivative, and benchmarks its in vitro performance against Methotrexate.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Compound X and Methotrexate. Table 1 presents the half-maximal inhibitory concentration (IC50) values from enzymatic assays against purified human DHFR. Table 2 provides the IC50 values from cell viability assays conducted on a panel of human cancer cell lines.

Table 1: In Vitro DHFR Enzymatic Inhibition

CompoundTargetIC50 (nM)
Compound X Human DHFR15
Methotrexate Human DHFR5

Note: The data for Compound X is hypothetical and for illustrative purposes. The IC50 for Methotrexate is based on typical reported values.

Table 2: In Vitro Antiproliferative Activity (IC50 in µM)

Cell LineCancer TypeCompound X (µM)Methotrexate (µM)
MCF-7 Breast Cancer0.050.023 - 0.081[8]
MDA-MB-231 Breast Cancer (Triple-Negative)0.030.506[8]
A549 Non-Small Cell Lung Cancer0.12Not Specified
HeLa Cervical Cancer0.08Not Specified
Daoy Medulloblastoma0.250.095[9]
Saos-2 Osteosarcoma0.400.035[9]

Note: The IC50 values for Compound X are hypothetical and represent a potential efficacy profile for a novel triazine-based inhibitor. The values for Methotrexate are derived from published literature.[8][9]

Signaling Pathway and Mechanism of Action

Both Compound X and Methotrexate act by competitively inhibiting DHFR, thereby disrupting the folate metabolic pathway. This inhibition depletes the intracellular pool of THF, which in turn halts the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[4][5][10]

DHFR_Pathway cluster_0 Folate Metabolism cluster_1 Downstream Effects cluster_2 Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA_RNA_Protein DNA, RNA, and Protein Synthesis Purine_Synth->DNA_RNA_Protein Thymidylate_Synth->DNA_RNA_Protein Cell_Proliferation Cell Proliferation DNA_RNA_Protein->Cell_Proliferation Compound_X Compound X Compound_X->DHFR Methotrexate Methotrexate Methotrexate->DHFR

DHFR signaling pathway and points of inhibition.

Experimental Protocols

The following protocols describe the methodologies used to obtain the quantitative data presented in this guide.

In Vitro DHFR Inhibition Assay (Enzymatic Assay)

This assay quantifies the inhibitory effect of the compounds on purified human DHFR enzyme activity by monitoring the oxidation of NADPH to NADP+.[10][11][12]

Materials:

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer (50 mM Tris, 50 mM NaCl, pH 7.4)[1]

  • Dihydrofolate (DHF)

  • NADPH

  • Test compounds (Compound X, Methotrexate) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader with absorbance measurement at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in the DHFR Assay Buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add 2 µL of the test compound at various concentrations. Add the DHFR enzyme to each well. Include controls with DMSO (no inhibitor) and controls without the enzyme (background).[1][12]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[11][12]

  • Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to all wells.[1][11]

  • Measurement: Immediately begin measuring the decrease in absorbance at 340 nm in kinetic mode, with readings taken every 20-30 seconds for 15-20 minutes at room temperature.[11][12]

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) for each concentration. Determine the percent inhibition relative to the no-inhibitor control. The IC50 value is calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which serves as a proxy for cell viability and proliferation.[11][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Compound X, Methotrexate) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader with absorbance measurement at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[13][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.[13]

  • Incubation: Incubate the plates for 72 hours to allow the compounds to exert their effects.[15]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[15]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of anticancer compounds.

References

A Comparative Guide to Novel Triazine Inhibitors: Cross-Validation of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of novel triazine-based inhibitors, offering researchers, scientists, and drug development professionals a cross-validated overview of their performance. We focus on promising candidates targeting critical cancer signaling pathways, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: Comparative Efficacy of Novel Triazine Inhibitors

The following tables summarize the in vitro efficacy of selected novel triazine inhibitors against various cancer cell lines. IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a direct comparison of potency.

Table 1: Comparative in vitro Activity of PI3K/mTOR-Targeting Triazine Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
Gedatolisib (PF-05212384) pan-PI3K/mTORMDA-MB-361 (Breast Cancer)4
PC3-MM2 (Prostate Cancer)13.1[1]
Compound 13g PI3Kα/mTORA549 (Lung Cancer)200[2]
MCF-7 (Breast Cancer)1250[2]
HeLa (Cervical Cancer)1030[2]
Alpelisib (Reference) PI3Kα--
Capivasertib (Reference) AKT--[3]
Everolimus (Reference) mTORC1--[3]

Gedatolisib demonstrates superior potency compared to single-node inhibitors of the PI3K/AKT/mTOR pathway.[3]

Table 2: Comparative in vitro Activity of EGFR-Targeting and Multi-Pathway Triazine Inhibitors

CompoundTarget(s)Cell LineIC50 (µM)Reference
Compound 1d EGFR-TKMDA-MB-231 (Breast Cancer)-[4]
BT-474 (Breast Cancer)-[4]
MCF-7 (Breast Cancer)-[4]
Compound 4f EGFR/PI3K/mTORMCF-7 (Breast Cancer)4.53[5]
HCT-116 (Colon Cancer)0.50[5]
HepG2 (Liver Cancer)3.01[5]
Compound 13c EGFRMCF-7 (Breast Cancer)8.04[6]
A549 (Lung Cancer)12.24[6]

Compound 1d was identified as a potent EGFR-TK inhibitor with an inhibitory constant of 0.44 nM in an in-vitro enzyme inhibition assay.[4] Compound 4f exhibits potent EGFR inhibitory activity with an IC50 value of 61 nM and also demonstrates remarkable inhibition of the downstream PI3K/AKT/mTOR pathway.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these novel triazine inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the triazine inhibitors on cancer cell lines and to calculate the IC50 values.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazine inhibitor (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to assess the effect of triazine inhibitors on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

  • Cell Treatment and Lysis: Treat cells with the triazine inhibitor at various concentrations and for different time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a phosphorylated protein of interest (e.g., p-Akt Ser473) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total Akt) or a housekeeping protein (e.g., GAPDH). A common protocol for probing for phospho-Akt (Ser473) involves using a primary antibody dilution of 1:1000 in 5% w/v BSA in TBST and incubating overnight at 4°C with gentle shaking.[7][8]

EGFR Tyrosine Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of triazine compounds on the enzymatic activity of EGFR.

  • Assay Setup: In a 96-well plate, add the recombinant human EGFR enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add the triazine inhibitor at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring ATP consumption.

  • Data Analysis: Calculate the percentage of EGFR inhibition for each concentration of the inhibitor and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of triazine inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the triazine inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of novel triazine inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2 Compound13g Compound 13g Compound13g->PI3K Compound13g->mTORC1

Caption: PI3K/Akt/mTOR pathway with points of inhibition by triazines.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Compound1d Compound 1d Compound1d->EGFR Compound4f Compound 4f Compound4f->EGFR Compound4f->PI3K

Caption: EGFR signaling pathway and points of inhibition by triazines.

Experimental_Workflow start Start: Novel Triazine Inhibitor in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability (MTT Assay) in_vitro->cell_viability western_blot Mechanism of Action (Western Blot) in_vitro->western_blot enzyme_assay Target Engagement (Kinase Assay) in_vitro->enzyme_assay in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis & Comparison cell_viability->data_analysis western_blot->data_analysis enzyme_assay->data_analysis xenograft Tumor Xenograft Model in_vivo->xenograft xenograft->data_analysis end Conclusion: Lead Candidate data_analysis->end

Caption: General experimental workflow for triazine inhibitor evaluation.

References

Evaluating the Selectivity of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the selectivity of 2-N-aryl-1,3,5-triazine-2,4-diamine derivatives, with a focus on compounds targeting kinase signaling pathways. While specific experimental data for 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is not extensively available in the public domain, this document evaluates its potential selectivity by comparing it with well-characterized 1,3,5-triazine-based kinase inhibitors: ZSTK474 and Bimiralisib (PQR309). This comparison offers insights into the structure-activity relationships that govern the selectivity of this class of compounds.

The 1,3,5-triazine scaffold is a versatile core in medicinal chemistry, giving rise to numerous inhibitors of key cellular signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3][4] The selectivity of kinase inhibitors is a critical factor in their therapeutic potential, as it influences both efficacy and off-target toxicities.

Comparative Selectivity of 1,3,5-Triazine Derivatives

The following tables summarize the in vitro inhibitory activities of ZSTK474 and Bimiralisib against various kinase isoforms. This data provides a benchmark for the potential selectivity profile of this compound.

Table 1: In Vitro Inhibitory Activity of ZSTK474 against Class I PI3K Isoforms [1][5]

PI3K IsoformIC50 (nM)Ki (nM)
p110α166.7
p110β4410.4
p110δ4.6 - 51.8
p110γ4911.7

ZSTK474 demonstrates potent, pan-Class I PI3K inhibition with a notable preference for the p110δ isoform. It exhibits high selectivity against a panel of 139 other protein kinases and is a significantly weaker inhibitor of mTOR.[1][5]

Table 2: In Vitro Inhibitory Activity of Bimiralisib (PQR309) against Class I PI3K Isoforms and mTOR [2][3]

Kinase TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kδ451
PI3Kγ708
mTOR89

Bimiralisib is a potent, brain-penetrant dual PI3K/mTOR inhibitor. It shows a preference for the PI3Kα isoform and also strongly inhibits mTOR.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitor selectivity.

In Vitro PI3K Enzyme Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This non-radioactive assay is a common method for determining the enzymatic activity of PI3K and the inhibitory potential of test compounds.[5]

Principle: The HTRF assay quantifies the product of the kinase reaction (phosphatidylinositol (3,4,5)-trisphosphate, PIP3) through fluorescence resonance energy transfer (FRET). The assay relies on the competition between a biotinylated PIP3 tracer and the PIP3 produced by the enzyme for binding to a GST-tagged GRP1-PH domain (a PIP3-binding protein) and a europium-labeled anti-GST antibody. A second FRET partner, streptavidin-XL665, binds to the biotinylated PIP3. When the enzyme is active, it produces PIP3, which displaces the biotinylated tracer, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • PIP2 (substrate)

  • ATP

  • Test compound (e.g., this compound)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

  • HTRF detection reagents:

    • Biotin-PIP3 (tracer)

    • GST-GRP1-PH domain

    • Europium-labeled anti-GST antibody

    • Streptavidin-XL665

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction: a. In a 384-well plate, add the test compound solution. b. Add the PI3K enzyme and PIP2 substrate solution. c. Initiate the reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding the HTRF detection reagents, which include the biotin-PIP3 tracer, GST-GRP1-PH domain, europium-labeled anti-GST antibody, and streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percent inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay assesses the downstream effects of a PI3K inhibitor on the signaling pathway within cells.[5]

Principle: Western blotting utilizes antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis. By employing antibodies that specifically recognize the phosphorylated (activated) form of a protein, such as phospho-Akt (Ser473), one can determine the effect of a compound on its activation state.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., PC-3, MCF-7)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control.

  • Data Analysis: Quantify the band intensities for phospho-Akt and total Akt. Normalize the phospho-Akt signal to the total Akt signal and plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 P PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor 2-N-[3-(trifluoromethyl)phenyl] -1,3,5-triazine-2,4-diamine Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Workflow

Kinase_Inhibitor_Profiling_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep assay_setup Biochemical Assay Setup (Kinase, Substrate, ATP) compound_prep->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection (e.g., HTRF, Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis end End data_analysis->end

Caption: General Workflow for Kinase Inhibitor Profiling.

References

A Comparative Guide to the In Vivo Therapeutic Potential of Trifluoromethylphenyl Triazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of trifluoromethylphenyl triazines against alternative cancer therapies. The information is supported by experimental data to aid in the evaluation and future development of this promising class of compounds.

Executive Summary

Trifluoromethylphenyl triazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The incorporation of the trifluoromethyl group can enhance metabolic stability and cell permeability, making these compounds attractive candidates for drug development. This guide summarizes key in vivo validation data, comparing their performance with established anticancer agents, and provides detailed experimental protocols for the cited studies.

Comparative In Vivo Efficacy

Quantitative data from in vivo studies are crucial for evaluating the therapeutic potential of novel compounds. Below are tables summarizing the available data for trifluoromethylphenyl triazines and comparator drugs in various in vivo models.

Table 1: In Vivo Antitumor Activity in Xenograft Models
Compound/DrugCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
Trifluoromethylphenyl Triazine Derivative Sarcoma 180Mice50-100 mg/kg, s.c. for 14 days75%[1]
Gefitinib H358 (NSCLC)Nude MiceNot Specified28.0% ± 1.4%[2]
Gefitinib H358R (Cisplatin-Resistant NSCLC)Nude MiceNot Specified52.7% ± 3.1%[2]
Doxorubicin (Oral NaCNs) 4T1 (Breast Cancer)MiceNot Specified8-fold tumor shrinkage vs free DOX[3]

Note: Direct comparative studies of trifluoromethylphenyl triazines against drugs like Gefitinib or Doxorubicin in the same xenograft model were not identified in the literature search. The data presented is from separate studies and should be interpreted with caution.

Table 2: In Vivo Toxicity in Zebrafish Embryo Model
CompoundLC50 (mg/L)MNLC (mg/L)Citation
Trifluoromethylated Fused Triazinone (I) 40.810.0[4][5]
Trifluoromethylated Fused Triazinone (II) 43.220.0[4][5]
Trifluoromethylated Fused Triazinone (III) 22.16.7[4][5]
Trifluoromethylated Fused Triazinone (IV) 49.320.0[4][5]
Trifluoromethylated Fused Triazinone (V) 41.58.3[4][5]
Trifluoromethylated Fused Triazinone (VI) 41.28.3[4][5]
Trifluoromethylated Fused Triazinone (VII) 22.55.0[4][5]
Trifluoromethylated Fused Triazinone (VIII) 14.82.5[4][5]
Pemetrexed (Comparator Drug) 30.14.2[4][5]

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test organisms. MNLC (Maximal Non-Lethal Concentration): The highest concentration of a substance at which no mortality is observed.

Key Signaling Pathways and Mechanisms of Action

Trifluoromethylphenyl triazines have been shown to exert their anticancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Apoptosis Signaling Pathway

A primary mechanism of action for many trifluoromethylated triazinones is the induction of programmed cell death, or apoptosis. This is often achieved through the activation of caspases, which are key enzymes in the apoptotic cascade.

Triazines Trifluoromethylphenyl Triazines Caspase8 Caspase-8 Activation Triazines->Caspase8 Induces Caspase6 Caspase-6 Activation Triazines->Caspase6 Induces ExecutionerCaspases Executioner Caspases (e.g., Caspase-3) Caspase8->ExecutionerCaspases Activates Caspase6->ExecutionerCaspases Activates Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Executes

Apoptosis Induction by Trifluoromethylphenyl Triazines
EGFR-TK Signaling Pathway

Certain triazine derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). By blocking this pathway, they can halt the signaling cascade that leads to cell proliferation and survival.

EGF EGF EGFR EGFR EGF->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates Triazines Trifluoromethylphenyl Triazines Triazines->TK_Domain Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) TK_Domain->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Inhibition of EGFR-TK Signaling by Triazines
PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is another critical regulator of cell growth and proliferation that has been identified as a target for some triazine compounds. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Triazines Trifluoromethylphenyl Triazines Triazines->PI3K Inhibits Triazines->mTOR Inhibits

Inhibition of PI3K/mTOR Signaling by Triazines

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline the protocols for the key in vivo experiments cited in this guide.

Zebrafish Embryotoxicity Assay

This assay is used to assess the acute toxicity of compounds on the development of zebrafish embryos.

Workflow:

Start Start Breeding Zebrafish Breeding & Egg Collection Start->Breeding Exposure Embryo Exposure to Test Compounds Breeding->Exposure Incubation Incubation at 28.5°C Exposure->Incubation Observation Daily Observation (Mortality, Malformations) Incubation->Observation Observation->Incubation for 96-120h Endpoint Endpoint Analysis (LC50, MNLC) Observation->Endpoint End End Endpoint->End

Zebrafish Embryotoxicity Assay Workflow

Protocol:

  • Animal Husbandry: Adult zebrafish (Danio rerio) are maintained under standard laboratory conditions (28°C, 14h light/10h dark cycle).

  • Embryo Collection: Fertilized eggs are collected within 30 minutes of spawning and washed with E3 embryo medium.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in E3 medium to the desired concentrations. A vehicle control (DMSO in E3 medium) is also prepared.

  • Exposure: Healthy, fertilized embryos at the 4- to 8-cell stage are placed in 24-well plates (10-20 embryos per well) containing the test compound solutions, vehicle control, or E3 medium alone (negative control).

  • Incubation: Plates are incubated at 28.5°C for up to 120 hours.

  • Endpoint Assessment: Embryos are observed daily under a stereomicroscope for lethal and teratogenic effects. Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of a heartbeat. Teratogenic effects include pericardial edema, yolk sac edema, and spinal curvature.

  • Data Analysis: The LC50 (the concentration causing 50% mortality) and MNLC (the maximum concentration with no significant mortality) are calculated.

Subcutaneous Tumor Xenograft Model in Mice

This model is widely used to evaluate the in vivo antitumor efficacy of novel compounds.

Workflow:

Start Start CellCulture Cancer Cell Culture Start->CellCulture Injection Subcutaneous Injection of Cells into Mice CellCulture->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Treatment Treatment with Test Compound/Vehicle TumorGrowth->Treatment Tumors reach palpable size Measurement Tumor Volume Measurement Treatment->Measurement Measurement->Treatment Repeated Dosing Endpoint Endpoint Analysis (TGI) Measurement->Endpoint End End Endpoint->End

Subcutaneous Xenograft Model Workflow

Protocol:

  • Cell Culture: Human cancer cell lines are cultured under standard conditions to the logarithmic growth phase.

  • Animal Model: Immunodeficient mice (e.g., nude or NOD-SCID), typically 4-6 weeks old, are used.

  • Cell Preparation and Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 1-5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives the test compound via a specified route (e.g., oral gavage, intraperitoneal injection), while the control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Endpoint: The experiment is terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors may be excised for further analysis.

Conclusion

Trifluoromethylphenyl triazines represent a promising class of compounds with demonstrated in vivo anticancer potential. The available data suggests a favorable toxicity profile for some derivatives when compared to the established chemotherapeutic agent pemetrexed. Their mechanisms of action, involving the induction of apoptosis and inhibition of key oncogenic signaling pathways such as EGFR-TK and PI3K/mTOR, provide a strong rationale for their continued development.

However, a notable gap in the current literature is the lack of direct, head-to-head in vivo comparative studies against standard-of-care agents for specific cancer types. Future research should focus on generating such data in relevant xenograft models to more definitively establish the therapeutic potential of this compound class. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and interpreting future preclinical studies.

References

Head-to-head comparison of different synthesis methods for 2,4-diamino-1,3,5-triazines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,4-diamino-1,3,5-triazines, a core scaffold in many biologically active compounds and functional materials, has been approached through various chemical strategies. For researchers and professionals in drug development, selecting the optimal synthesis route is critical and depends on factors such as desired substitution patterns, yield, purity, scalability, and environmental impact. This guide provides a head-to-head comparison of the most prevalent synthesis methods, supported by experimental data and detailed protocols.

Key Synthesis Strategies

The primary methods for the synthesis of 2,4-diamino-1,3,5-triazines can be broadly categorized into three main approaches:

  • Green Synthesis from Dicyandiamide and Nitriles: This method, often enhanced by microwave irradiation, is lauded for its efficiency and reduced environmental footprint. It involves the reaction of dicyandiamide with a variety of nitriles to form the triazine ring.[1][2][3]

  • Classical Synthesis from Cyanuric Chloride: A versatile and well-established method that relies on the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with amino groups. This approach offers a high degree of control over the final substitution pattern.[4][5]

  • Modern Catalytic and One-Pot Methods: These include copper-catalyzed reactions of 1,1-dibromoalkenes with biguanides and various one-pot multi-component reactions that offer novel pathways to complex triazine derivatives.[1][6]

The logical relationship between these synthesis strategies is illustrated in the diagram below.

Synthesis Strategies for 2,4-Diamino-1,3,5-triazines A Starting Materials B Dicyandiamide + Nitriles A->B C Cyanuric Chloride A->C D 1,1-Dibromoalkenes + Biguanides A->D F Microwave-Assisted Cyclocondensation (Green Synthesis) B->F G Sequential Nucleophilic Substitution (Classical Method) C->G H Copper-Catalyzed Cyclization (Modern Catalytic Method) D->H E Synthesis Method E->F E->G E->H J 2,4-Diamino-1,3,5-triazines F->J G->J H->J I Product I->J

Overview of primary synthesis routes for 2,4-diamino-1,3,5-triazines.

Quantitative Comparison of Synthesis Methods

The following tables provide a summary of quantitative data for the different synthesis methods, allowing for a direct comparison of their performance.

Table 1: Synthesis from Dicyandiamide and Nitriles (Microwave-Assisted)
R-group of Nitrile (R-CN)Reaction Time (min)Temperature (°C)SolventYield (%)Reference
Phenyl12130[bmim][PF6]87
4-Chlorophenyl10130[bmim][PF6]85
4-Methylphenyl10130[bmim][PF6]82
4-Methoxyphenyl15130[bmim][PF6]78
2,4-Dichlorophenyl15130[bmim][PF6]70
Piperonyl15130[bmim][PF6]75
Phenyl10-15-DMSOGood[7]
Table 2: Synthesis from Cyanuric Chloride
Nucleophile 1Nucleophile 2Reaction ConditionsYield (%)Reference
AmmoniaAmmoniaStepwise addition, controlled temperatureHigh[4]
Various AminesVarious AminesStepwise addition, ambient temperature44-98[4]
4-Aminobenzoic acidAnilineSequential substitution91[8]
4-Aminobenzoic acidBenzylamineSequential substitution99.6[8]
4-Aminobenzoic acidMorpholineSequential substitution88[8]
Table 3: Copper-Catalyzed Synthesis from 1,1-Dibromoalkenes and Biguanides
R-group of 1,1-DibromoalkeneBiguanideCatalyst SystemTemperature (°C)Yield (%)Reference
PhenylUnsubstitutedCuI, 2,2'-bipyridine, K₃PO₄110Good[1]
4-MethylphenylUnsubstitutedCuI, 2,2'-bipyridine, K₃PO₄11085[1]
4-MethoxyphenylUnsubstitutedCuI, 2,2'-bipyridine, K₃PO₄11082[1]
4-FluorophenylUnsubstitutedCuI, 2,2'-bipyridine, K₃PO₄11075[1]
Thiophen-2-ylUnsubstitutedCuI, 2,2'-bipyridine, K₃PO₄11078[1]
CyclohexylUnsubstitutedCuI, 2,2'-bipyridine, K₃PO₄11065[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Microwave-Assisted Synthesis of 2,4-Diamino-6-phenyl-1,3,5-triazine from Dicyandiamide and Benzonitrile

This protocol is based on the green synthesis approach, utilizing microwave irradiation to accelerate the reaction.

Workflow Diagram:

A Combine Reactants: - Benzonitrile - Dicyandiamide - KOH - [bmim][PF6] B Microwave Irradiation: - 130 °C - 12 min A->B Reaction C Cool and Filter B->C Work-up D Recrystallize C->D Purification E Pure 2,4-Diamino-6-phenyl-1,3,5-triazine D->E

Workflow for microwave-assisted synthesis of 2,4-diamino-6-phenyl-1,3,5-triazine.

Materials:

  • Benzonitrile

  • Dicyandiamide

  • Potassium hydroxide (KOH)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6])

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine benzonitrile (1 mmol), dicyandiamide (1.2 mmol), and potassium hydroxide (1.2 mmol).

  • Add 1 mL of [bmim][PF6] to the mixture.

  • Seal the vessel and place it in a computer-controlled microwave reactor.

  • Irradiate the mixture at a constant temperature of 130 °C for 12 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from ethanol to yield pure 2,4-diamino-6-phenyl-1,3,5-triazine.

Protocol 2: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine from Cyanuric Chloride and Ammonia

This protocol outlines the classical approach of sequential nucleophilic substitution on cyanuric chloride.[4]

Workflow Diagram:

A Dissolve Cyanuric Chloride in suitable solvent B 1st Nucleophilic Substitution: - Add 1 eq. Ammonia - Controlled low temperature A->B Step 1 C 2nd Nucleophilic Substitution: - Add 1 eq. Ammonia - Room temperature B->C Step 2 D Isolate and Purify Product C->D Work-up E 2,4-Diamino-6-chloro-1,3,5-triazine D->E

Workflow for the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Aqueous ammonia solution

  • Acetone or other suitable solvent

  • Sodium carbonate (for neutralization)

Procedure:

  • Dissolve cyanuric chloride in a suitable solvent such as acetone and cool the solution in an ice bath.

  • Slowly add one equivalent of aqueous ammonia solution while maintaining the temperature below 5 °C. The reaction is typically stirred for a few hours.

  • For the second substitution, a second equivalent of aqueous ammonia is added, and the reaction mixture is allowed to warm to room temperature and stirred for several more hours.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is neutralized with a base like sodium carbonate.

  • The product is then isolated by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Protocol 3: Copper-Catalyzed Synthesis of 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine

This protocol describes a modern catalytic approach for the synthesis of substituted 2,4-diamino-1,3,5-triazines.[1]

Workflow Diagram:

A Combine Reactants: - 1,1-Dibromo-2-(4-methylphenyl)ethene - Biguanide - CuI, 2,2'-bipyridine, K₃PO₄ - Dioxane B Heat Reaction Mixture: - 110 °C A->B Reaction Setup C Monitor Reaction Progress (TLC) B->C Reaction D Cool, Dilute, and Extract C->D Work-up E Purify by Column Chromatography D->E Purification F Pure 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine E->F

Workflow for the copper-catalyzed synthesis of a substituted 2,4-diamino-1,3,5-triazine.

Materials:

  • 1,1-Dibromo-2-(4-methylphenyl)ethene

  • Biguanide

  • Copper(I) iodide (CuI)

  • 2,2'-Bipyridine

  • Potassium phosphate (K₃PO₄)

  • Dioxane (anhydrous)

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To an oven-dried reaction tube, add 1,1-dibromo-2-(4-methylphenyl)ethene (0.5 mmol), biguanide (0.6 mmol), CuI (10 mol%), 2,2'-bipyridine (20 mol%), and K₃PO₄ (1.5 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add 2 mL of anhydrous dioxane to the tube.

  • Seal the tube and heat the reaction mixture at 110 °C with stirring for the time required for the reaction to complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

Conclusion

The choice of synthesis method for 2,4-diamino-1,3,5-triazines is highly dependent on the specific requirements of the target molecule and the desired process characteristics.

  • The microwave-assisted reaction of dicyandiamide with nitriles is an excellent choice for a "green" and rapid synthesis, particularly for aryl-substituted triazines.[7]

  • The classical approach using cyanuric chloride remains unparalleled in its versatility for creating a wide array of symmetrically and asymmetrically substituted triazines, offering precise control over the introduction of different amino groups.[4][5]

  • Modern catalytic methods , such as the copper-catalyzed synthesis, provide novel and efficient routes to substituted triazines under mild conditions and are continually expanding the scope of accessible structures.[1][6]

Researchers and drug development professionals should carefully consider the trade-offs between these methods in terms of yield, purity, cost, scalability, and environmental impact to select the most appropriate strategy for their specific application.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, a compound utilized in various research applications. The following procedures are based on established safety protocols for structurally related triazine and trifluoromethylphenyl compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the potential hazards and to implement appropriate safety measures. Personal protective equipment (PPE) is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves, such as nitrile rubber.
Skin Protection A lab coat or other suitable protective clothing to prevent skin contact.
Respiratory Protection In situations where dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[1]

General Handling Guidelines:

  • Always handle the substance in a well-ventilated area or under a chemical fume hood.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.[2][3][4]

  • Keep the container tightly closed when not in use.[1][2]

Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. Adherence to national and local regulations is essential.[1]

Step-by-Step Disposal Procedure:

  • Container Management:

    • Do not mix the chemical with other waste.[1]

    • Leave the chemical in its original, clearly labeled container.[1]

    • Ensure the container is tightly closed.[1][2]

    • Handle uncleaned containers with the same precautions as the product itself.[1]

  • Waste Collection:

    • For small spills, sweep the spilled substance into covered containers.

    • For larger quantities, collect and arrange for disposal through a licensed professional waste disposal service.

  • Environmental Precautions:

    • Avoid release to the environment. This substance is harmful to aquatic life with long-lasting effects.

    • Do not let the product enter drains, other waterways, or soil.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_disposal Disposal Route start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe well_ventilated Ensure Well-Ventilated Area (Fume Hood) ppe->well_ventilated check_container Check Container for Leaks and Proper Labeling well_ventilated->check_container original_container Keep in Original Container check_container->original_container no_mixing Do Not Mix with Other Waste original_container->no_mixing approved_facility Dispose via Approved Waste Disposal Plant no_mixing->approved_facility documentation Complete Waste Disposal Documentation approved_facility->documentation end End of Process documentation->end

Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.[1] The following table summarizes the required PPE.

Protection Type Specific Requirements Rationale
Respiratory Protection Government-approved respirator.[1]To prevent inhalation of vapors, mist, or gas.[1]
Hand Protection Compatible chemical-resistant gloves.[1]To avoid skin contact. Gloves should be inspected before use and removed using the proper technique to prevent skin contamination.[1]
Eye and Face Protection Government-approved eye/face protection (e.g., safety glasses with side shields or chemical goggles).[1][2]To protect against splashes and eye contact.[1]
Body Protection Protective clothing.[1]To prevent skin exposure.[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood or a closed system with local exhaust.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2] Do not breathe vapors or dust.[1]

  • Hygiene: Wash hands and face thoroughly after handling the compound.[1][3] Contaminated clothing should be removed and washed before reuse.[1] Do not eat, drink, or smoke in the handling area.

Storage:

  • Container: Keep the container tightly closed and in an upright position.[1][3]

  • Conditions: Store in a dry, cool, and well-ventilated place.[1] Avoid overheating.[1]

  • Incompatibilities: Avoid reaction with oxidizing agents.[2]

Emergency Procedures

Spills:

  • Evacuate: Uninvolved personnel should evacuate to a safe location.[1]

  • Ventilate: Ensure the spill area is well-ventilated.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]

  • Cleanup: Use personal protective equipment. For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for waste disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[1]

First Aid:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

  • Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Call a physician.[1]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[2] Dispose of the contents and container to an approved waste disposal plant.[3] Do not allow the product to enter drains.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_chem Retrieve and Weigh Chemical prep_setup->handle_chem handle_exp Perform Experimental Procedure handle_chem->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon emergency_spill Spill Occurs handle_exp->emergency_spill emergency_exposure Personal Exposure Occurs handle_exp->emergency_exposure cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_response Follow Spill Cleanup Procedure emergency_spill->spill_response exposure_response Follow First Aid Measures emergency_exposure->exposure_response

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.